Z-Thr(Bzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)/t14-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKJXAYBJIAXAU-PBHICJAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427034 | |
| Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69863-36-1 | |
| Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Z-Thr(Bzl)-OH in Peptide Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. It details its fundamental role as a protected amino acid building block in peptide synthesis, outlines its strategic application, and provides detailed experimental protocols for its use.
Core Function and Strategic Importance
This compound is a derivative of the amino acid threonine meticulously designed for controlled, stepwise peptide synthesis.[1][2] Its structure incorporates two critical protecting groups that prevent unwanted side reactions at reactive sites during the formation of peptide bonds.[3]
-
N-α-Benzyloxycarbonyl (Z or Cbz) Group : This urethane-type group protects the alpha-amino terminus of threonine. The Z-group is foundational in peptide chemistry, known for conferring crystallinity to its amino acid derivatives, which aids in purification, and for its ability to suppress racemization at the alpha-carbon during the coupling reaction.[4][5] It is stable under moderately acidic and basic conditions but can be selectively removed, most commonly via catalytic hydrogenolysis or strong acidic conditions like HBr in acetic acid.
-
O-Benzyl (Bzl) Group : This benzyl ether protects the hydroxyl (-OH) group on the side chain of threonine. The threonine side chain is nucleophilic and must be protected to prevent side reactions such as O-acylation during the activation and coupling of the subsequent amino acid. The Bzl group is stable to the conditions used for Boc-group removal (TFA) and Fmoc-group removal (piperidine), making it a robust choice. It is typically removed during the final deprotection step, often simultaneously with the Z-group, using strong acids (e.g., HF) or catalytic hydrogenolysis.
This compound was a cornerstone of the classical "Boc/Bzl" strategy for solid-phase peptide synthesis (SPPS) and remains highly relevant for solution-phase synthesis. In this strategy, the temporary N-α-protection is handled by the acid-labile Boc group, while side chains are protected with more robust benzyl-based groups. Z-protected amino acids like this compound are primarily used in the initial coupling steps or in fragment condensation strategies.
Peptide Synthesis Workflow: Incorporating this compound
The logical workflow for incorporating this compound involves activating its carboxylic acid, coupling it to a free amino group, and then selectively deprotecting its N-terminus to allow for further chain elongation. The Bzl side-chain protection remains until the final stage of synthesis.
Quantitative Data Summary
The efficiency and conditions for using this compound are critical for successful synthesis. The following tables summarize key data regarding the protecting groups and typical reaction parameters.
Table 1: Protecting Group Stability and Lability
| Protecting Group | Attached To | Stable To | Labile To (Cleavage Reagents) |
|---|---|---|---|
| Z (Benzyloxycarbonyl) | N-α-Amine | Mild Acid (TFA), Mild Base (Piperidine) | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH, HF), Na/liquid NH₃ |
| Bzl (Benzyl ether) | Side-Chain Hydroxyl | Mild Acid (TFA), Mild Base (Piperidine) | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis |
Table 2: Typical Reaction Conditions and Efficiency
| Process | Reagents & Activators | Solvent | Time | Typical Efficiency |
|---|---|---|---|---|
| Coupling | DIC/HOBt, HBTU, or DCC | DMF, DCM | 1 - 4 hours | >98% (Sequence dependent) |
| Z-Group Deprotection | H₂ gas, Pd/C catalyst | Methanol, THF | 1 - 6 hours | >99% |
| Bzl-Group Deprotection | Anhydrous HF with scavengers (e.g., anisole) | N/A | 1 - 2 hours | >95% (Peptide dependent) |
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the key steps involving this compound.
Protocol 1: Peptide Coupling in Solution Phase using DIC/HOBt
This protocol describes the activation of this compound and its coupling to an amino acid ester.
-
Preparation : Dissolve this compound (1.0 equivalent) and the desired amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Neutralization : Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 equivalent) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Pre-activation : In a separate flask, dissolve 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in DMF. Add this solution to the reaction mixture.
-
Coupling Initiation : Cool the mixture to 0°C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude peptide by column chromatography or recrystallization.
Protocol 2: Selective N-α-Z-Group Deprotection by Catalytic Hydrogenolysis
This method removes the Z-group while leaving the Bzl side-chain group and other benzyl-type esters intact under controlled conditions.
-
Preparation : Dissolve the Z-protected peptide in a suitable solvent such as Methanol (MeOH), Tetrahydrofuran (THF), or a mixture thereof.
-
Catalyst Addition : Carefully add Palladium on activated carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The amount should be approximately 10-20% of the peptide's weight.
-
Hydrogenation : Securely seal the reaction vessel. Evacuate the vessel and backfill with Hydrogen (H₂) gas. Repeat this cycle three times. Maintain a positive pressure of H₂ (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Reaction : Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-8 hours).
-
Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation : Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.
Protocol 3: Global Deprotection via Strong Acid (HBr/AcOH)
This protocol describes the simultaneous cleavage of the N-α-Z group and the side-chain Bzl group. This is a harsh method suitable for robust peptides.
-
Preparation : Place the fully protected peptide in a round-bottom flask equipped with a stir bar.
-
Reagent Addition : Add a solution of 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) to the peptide. Ensure the flask is sealed to prevent moisture from entering. A scavenger like anisole may be added to prevent side reactions.
-
Reaction : Stir the mixture at room temperature for 60-90 minutes. The reaction progress can be monitored by TLC.
-
Precipitation : Upon completion, add the reaction mixture dropwise into a large volume of cold, dry diethyl ether with vigorous stirring to precipitate the deprotected peptide hydrobromide salt.
-
Isolation : Collect the precipitate by filtration or centrifugation. Wash the solid extensively with cold diethyl ether to remove residual acid and byproducts.
-
Drying : Dry the final product under high vacuum.
Protecting Group Deprotection Strategy
The choice of deprotection method depends on the overall synthetic strategy. While both the Z and Bzl groups can be removed simultaneously, the Z-group can also be removed selectively, leaving the Bzl group intact for subsequent steps. This is often referred to as a "quasi-orthogonal" system.
Conclusion
This compound is a vital, doubly protected amino acid that offers robust protection for the amine and side-chain hydroxyl groups of threonine. Its stability and the well-established protocols for its use and deprotection make it an indispensable tool, particularly in solution-phase synthesis and fragment condensation strategies. While modern solid-phase peptide synthesis often favors the milder Fmoc/tBu approach, the Z/Bzl strategy remains highly effective for specific applications, including the synthesis of complex or lengthy peptides where the robustness of benzyl-based protecting groups is advantageous. A thorough understanding of its properties and applications is essential for any researcher engaged in advanced peptide chemistry.
References
An In-depth Technical Guide to Z-Thr(Bzl)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for N-Benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. This protected amino acid is a crucial building block in peptide synthesis, particularly in the construction of complex peptides and peptidomimetics for drug discovery and development.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid L-threonine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.
Chemical Structure
The structure of this compound is characterized by the presence of two benzyl-based protecting groups on the L-threonine backbone.
-
IUPAC Name: (2S,3R)-2-[(benzyloxy)carbonylamino]-3-(benzyloxy)butanoic acid
-
Molecular Weight: 343.37 g/mol [2]
The structural arrangement of this compound can be visualized through the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 343.37 g/mol | |
| Melting Point | 71-80 °C | |
| Appearance | White to off-white powder | |
| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in DMF) | |
| Purity | ≥ 98% (HPLC) | |
| Storage | 0-8 °C, sealed in dry conditions |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and use of this compound in peptide synthesis.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from L-threonine: O-benzylation of the side-chain hydroxyl group followed by N-protection with a benzyloxycarbonyl group. A representative protocol is as follows:
1. O-Benzylation of L-Threonine:
-
Materials: L-Threonine, benzyl chloride, sodium hydroxide, and a suitable solvent like aqueous acetone.
-
Procedure:
-
Dissolve L-threonine in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).
-
Add benzyl chloride dropwise to the stirred solution while maintaining the pH with the addition of sodium hydroxide.
-
Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture to precipitate the O-benzyl-L-threonine.
-
Filter, wash the precipitate with cold water, and dry under vacuum.
-
2. N-Benzyloxycarbonylation:
-
Materials: O-benzyl-L-threonine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, and a solvent system like water/acetone.
-
Procedure:
-
Suspend O-benzyl-L-threonine in a mixture of water and acetone.
-
Cool the suspension in an ice bath and add sodium bicarbonate.
-
Add benzyl chloroformate dropwise while maintaining a basic pH.
-
Stir the mixture overnight at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate this compound.
-
Filter the product, wash with cold water, and dry.
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.
-
Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.
-
Slowly add hexane to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.
-
Solution-Phase Peptide Coupling
This compound is a valuable reagent for solution-phase peptide synthesis. A general protocol for coupling this compound to an amino acid ester (e.g., H-Gly-OMe) using a carbodiimide coupling agent is provided below.
Caption: Workflow for solution-phase peptide coupling.
-
Materials: this compound, amino acid ester hydrochloride, a coupling reagent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC), an additive to suppress racemization (e.g., 1-Hydroxybenzotriazole - HOBt), a base (e.g., N,N-Diisopropylethylamine - DIPEA), and an anhydrous solvent (e.g., Dichloromethane - DCM).
-
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, suspend the amino acid ester hydrochloride in DCM and add DIPEA to neutralize the salt and generate the free amine.
-
Add the coupling reagent (EDC) to the solution of this compound and HOBt and stir for a few minutes to activate the carboxylic acid.
-
Add the free amine solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up by washing the reaction mixture successively with dilute acid, water, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected dipeptide by column chromatography on silica gel.
-
Analytical Characterization
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts for this compound in CDCl₃ are predicted based on the known ranges for similar protected amino acids.
Expected ¹H NMR (CDCl₃):
-
δ 1.1-1.3 ppm (d, 3H): Methyl protons (CH₃) of the threonine side chain.
-
δ 3.8-4.2 ppm (m, 1H): β-proton (CH) of the threonine side chain.
-
δ 4.3-4.5 ppm (m, 1H): α-proton (CH) of the threonine backbone.
-
δ 4.5-4.7 ppm (d, 2H): Methylene protons (CH₂) of the O-benzyl group.
-
δ 5.0-5.2 ppm (s, 2H): Methylene protons (CH₂) of the Z-group.
-
δ 5.5-5.8 ppm (d, 1H): Amide proton (NH).
-
δ 7.2-7.4 ppm (m, 10H): Aromatic protons of the two benzyl groups.
-
δ ~9.0-10.0 ppm (br s, 1H): Carboxylic acid proton (COOH).
Expected ¹³C NMR (CDCl₃):
-
δ ~18-20 ppm: Methyl carbon (CH₃).
-
δ ~60-62 ppm: α-carbon (CH).
-
δ ~67-69 ppm: Methylene carbon (CH₂) of the Z-group.
-
δ ~72-74 ppm: Methylene carbon (CH₂) of the O-benzyl group.
-
δ ~75-77 ppm: β-carbon (CH).
-
δ ~127-129 ppm: Aromatic carbons.
-
δ ~135-137 ppm: Quaternary aromatic carbons.
-
δ ~156-158 ppm: Carbonyl carbon of the Z-group (C=O).
-
δ ~173-175 ppm: Carboxylic acid carbon (COOH).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing protected amino acids. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural confirmation.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Predicted Fragmentation Pathways:
-
Parent Ion [M+H]⁺: m/z 344.1
-
Loss of Water (-H₂O): A common fragmentation for hydroxyl-containing compounds, leading to a fragment at m/z 326.1.
-
Loss of Carbon Dioxide (-CO₂): Decarboxylation of the carboxylic acid can result in a fragment at m/z 300.1.
-
Loss of Benzyl Alcohol (-C₇H₈O): Cleavage of the O-benzyl ether bond can lead to the loss of benzyl alcohol, producing a fragment at m/z 236.1.
-
Loss of the Z-group (-C₈H₇O₂): Fragmentation of the benzyloxycarbonyl group can result in a fragment at m/z 209.1.
-
Benzyl Cation ([C₇H₇]⁺): A very common and stable fragment in the mass spectra of benzyl-containing compounds, appearing at m/z 91.1.
This comprehensive guide provides essential technical information on this compound for professionals in the fields of chemical research and drug development. The detailed properties, protocols, and analytical data serve as a valuable resource for the effective utilization of this important protected amino acid in peptide synthesis.
References
A Technical Guide to the Synthesis and Purification of Z-O-benzyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-O-benzyl-L-threonine, a crucial derivative of the essential amino acid L-threonine, serves as a cornerstone in modern peptide synthesis and the development of complex pharmaceutical agents. Its dual-protected structure, with a benzyloxycarbonyl (Z) group on the amine and a benzyl (Bzl) group on the side-chain hydroxyl, allows for precise control during the construction of peptide chains. This guide provides an in-depth overview of the synthesis and purification of Z-O-benzyl-L-threonine, offering detailed experimental protocols and quantitative data to aid researchers in its effective preparation and application.
Introduction
In the realm of peptide chemistry and drug discovery, the use of protected amino acids is fundamental to achieving desired peptide sequences with high fidelity. Z-O-benzyl-L-threonine is a vital building block, offering stability and versatility in solid-phase and solution-phase peptide synthesis.[1][2] The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, while the O-benzyl ether safeguards the hydroxyl group of the threonine side chain from unwanted reactions. This strategic protection is critical for preventing side reactions and ensuring the integrity of the final peptide product.
This technical guide outlines a reliable two-step synthetic pathway for the preparation of Z-O-benzyl-L-threonine, followed by a comprehensive purification protocol.
Synthesis of Z-O-benzyl-L-threonine
The synthesis of Z-O-benzyl-L-threonine is typically achieved in a two-step process:
-
N-protection: Introduction of the benzyloxycarbonyl (Z) group onto the α-amino group of L-threonine.
-
O-protection: Benzylation of the side-chain hydroxyl group of the resulting N-Z-L-threonine.
A logical workflow for this synthesis and purification is presented below.
Caption: Workflow for the synthesis and purification of Z-O-benzyl-L-threonine.
Step 1: Synthesis of N-Benzyloxycarbonyl-L-threonine (N-Z-L-threonine)
The initial step involves the protection of the amino group of L-threonine using benzyl chloroformate (Cbz-Cl or Z-Cl) under Schotten-Baumann conditions. A detailed experimental protocol is provided below, adapted from established methods.[3]
Experimental Protocol:
-
Dissolution: In a 2-liter, 5-necked reaction flask equipped with a mechanical stirrer, thermometer, and pH electrode, dissolve 119.2 g of L-threonine in 600 g of water.
-
Basification: Add 80 g of 50% aqueous sodium hydroxide solution to the flask. The pH of the solution should be approximately 11.3.
-
Reaction Setup: Prepare two addition funnels. One containing 179.2 g of benzyl chloroformate and the other containing 84 g of 50% aqueous sodium hydroxide solution.
-
Acylation: Add the benzyl chloroformate and sodium hydroxide solution simultaneously to the reaction mixture over a period of approximately 2 hours, maintaining the temperature between 20-25°C and the pH between 10.8 and 11.2.
-
Stirring: After the addition is complete, continue to stir the mixture for an additional 2 hours.
-
Acidification: Cool the reaction mixture to approximately 10°C and acidify to a pH of about 1.5 by adding concentrated hydrochloric acid.
-
Isolation: The product, N-Z-L-threonine, will precipitate as a white solid. Collect the solid by filtration and wash it with cold water.
-
Drying: Dry the product in a convection oven to obtain N-Z-L-threonine.
Quantitative Data for N-Z-L-threonine Synthesis
| Parameter | Value | Reference |
| Starting Material | L-Threonine | [3] |
| Reagent | Benzyl Chloroformate | [3] |
| Base | Sodium Hydroxide | |
| Solvent | Water | |
| Yield | ~95% | |
| Purity | >97% |
Step 2: Synthesis of Z-O-benzyl-L-threonine
The second step is the O-benzylation of the side-chain hydroxyl group of N-Z-L-threonine. This is typically achieved using benzyl bromide in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve the dried N-Z-L-threonine in a suitable solvent such as dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group.
-
Benzylation: Slowly add benzyl bromide to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-O-benzyl-L-threonine.
The logical relationship of the protecting groups in the final product is illustrated in the diagram below.
Caption: Protecting group strategy for Z-O-benzyl-L-threonine.
Purification of Z-O-benzyl-L-threonine
The crude product obtained from the synthesis typically requires purification to achieve the high purity necessary for peptide synthesis. The two common methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying crystalline solids.
Experimental Protocol:
-
Solvent Selection: Dissolve the crude Z-O-benzyl-L-threonine in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
For non-crystalline products or to achieve higher purity, silica gel column chromatography is employed.
Experimental Protocol:
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Z-O-benzyl-L-threonine.
Physical and Chemical Properties
The key physical and chemical properties of Z-O-benzyl-L-threonine are summarized in the table below.
Table of Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₁NO₅ | |
| Molecular Weight | 343.37 g/mol | |
| Appearance | White powder | |
| Melting Point | 71-76 °C | |
| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in DMF) | |
| Purity (HPLC) | ≥ 98% | |
| Storage Conditions | 0-8 °C | |
| CAS Number | 69863-36-1 |
Conclusion
The synthesis and purification of Z-O-benzyl-L-threonine are critical processes for ensuring the availability of this high-quality building block for peptide synthesis and drug development. The protocols outlined in this guide provide a comprehensive framework for the successful preparation of Z-O-benzyl-L-threonine with high yield and purity. Adherence to these detailed methodologies will enable researchers and scientists to confidently produce and utilize this important compound in their research and development endeavors.
References
The Z-Thr(Bzl)-OH Protecting Group Strategy: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Z-Thr(Bzl)-OH protecting group strategy for the incorporation of threonine in peptide synthesis. This strategy employs the benzyloxycarbonyl (Z or Cbz) group for temporary α-amino protection and the benzyl (Bzl) group for the protection of the threonine side-chain hydroxyl group. This document outlines the synthesis of the this compound building block, its application in peptide coupling, and the subsequent deprotection methodologies.
Introduction to the Z/Bzl Orthogonal Strategy
In peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains.[1] The this compound strategy is an example of an orthogonal protection scheme. The term "orthogonal" signifies that each protecting group can be removed under distinct chemical conditions without affecting the other.[1]
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a well-established urethane-type Nα-protecting group. It is stable under a range of conditions but can be selectively removed by catalytic hydrogenation.[2] The benzyl (Bzl) ether is a common choice for protecting the hydroxyl groups of serine and threonine. It is stable to both acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively. The Bzl group is typically removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), or by hydrogenolysis.[3]
This Z/Bzl combination is particularly useful in solution-phase peptide synthesis for the preparation of protected peptide fragments that can be later coupled in a convergent synthesis approach.
Synthesis of this compound
The preparation of this compound is a two-step process starting from L-threonine. First, the α-amino group is protected with the benzyloxycarbonyl group. Subsequently, the side-chain hydroxyl group is protected by benzylation.
Step 1: N-α-Benzyloxycarbonyl-L-threonine (Z-Thr-OH) Synthesis
The N-protection of L-threonine is typically achieved using the Schotten-Baumann reaction conditions, where benzyl chloroformate (Cbz-Cl or Z-Cl) is reacted with the amino acid under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve L-threonine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH) at 0 °C.
-
Reaction: While maintaining the temperature at 0-5 °C and vigorously stirring, add benzyl chloroformate (approximately 1.1 equivalents) and an aqueous solution of sodium hydroxide concurrently, ensuring the pH of the reaction mixture remains alkaline (pH 9-10).
-
Work-up: After the addition is complete, continue stirring for 1-2 hours at room temperature. The reaction mixture is then washed with diethyl ether to remove any excess benzyl chloroformate and other non-polar impurities.
-
Acidification and Extraction: The aqueous layer is cooled to 0 °C and acidified to approximately pH 2 with a strong acid, such as concentrated HCl. The precipitated Z-Thr-OH is then extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Z-Thr-OH, which can often be used in the next step without further purification or can be crystallized.
| Parameter | Value/Condition |
| Starting Material | L-Threonine |
| Reagent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium hydroxide (NaOH) |
| Temperature | 0-5 °C initially, then room temperature |
| Typical Yield | >90% |
Table 1: Summary of typical reaction parameters for the synthesis of Z-Thr-OH.
Step 2: N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (this compound) Synthesis
The side-chain hydroxyl group of Z-Thr-OH is protected as a benzyl ether using a Williamson ether synthesis.
Experimental Protocol:
-
Alkoxide Formation: Dissolve Z-Thr-OH (1 equivalent) in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (NaH, approximately 2.2 equivalents of a 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to stir for about 30 minutes to ensure complete formation of the alkoxide and carboxylate.
-
Benzylation: Add benzyl bromide (BnBr, approximately 2.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford pure this compound. Potential side reactions include the formation of byproducts from the reaction of NaH with DMF, which can consume benzyl bromide.
| Parameter | Value/Condition |
| Starting Material | Z-Thr-OH |
| Reagents | Sodium hydride (NaH), Benzyl bromide (BnBr) |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% |
Table 2: Summary of typical reaction parameters for the synthesis of this compound.
Figure 1: Synthesis pathway for this compound.
Application in Peptide Coupling
This compound is used as a building block in solution-phase peptide synthesis. The carboxylic acid is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide fragment.
DCC/HOBt Mediated Coupling
A common method for peptide bond formation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant.
Experimental Protocol for Z-Thr(Bzl)-Phe-OMe Synthesis:
-
Amine Preparation: Dissolve L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equivalent), at 0 °C to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C.
-
Coupling: Add DCC (1.0 equivalent) to the solution containing this compound and HOBt. Stir for 5-10 minutes, during which time the solution may become cloudy due to the formation of the active ester.
-
Reaction: Add the activated carboxyl component mixture to the neutralized amine component solution. Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is diluted with ethyl acetate and washed successively with a weak acid (e.g., 1 M HCl or cold 5% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude dipeptide is purified by flash chromatography or crystallization to yield pure Z-Thr(Bzl)-Phe-OMe.
| Parameter | Value/Condition |
| Amino Component | H-Phe-OMe·HCl |
| Carboxyl Component | This compound |
| Coupling Reagents | DCC, HOBt |
| Base | DIPEA or NMM |
| Solvent | DCM or DMF |
| Temperature | 0 °C to room temperature |
| Typical Yield | 80-90% |
Table 3: Summary of typical reaction parameters for DCC/HOBt mediated coupling.
Figure 2: General workflow for peptide coupling.
Deprotection Strategy
The orthogonal nature of the Z and Bzl groups allows for their sequential removal. The Z group is typically removed first by hydrogenolysis, followed by the removal of the Bzl group and other side-chain protecting groups in the final deprotection step.
Removal of the Z-Group (N-terminal Deprotection)
Catalytic hydrogenation is the most common method for the cleavage of the Z group. This method is mild and does not affect most other protecting groups, including benzyl ethers.
Experimental Protocol:
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture including THF or acetic acid to aid solubility.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the peptide).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the solution, using a balloon filled with hydrogen, or in a Parr hydrogenator apparatus under pressure (e.g., 1-4 atm or ~15-60 psi).
-
Reaction Monitoring: The reaction is stirred at room temperature until completion, which is typically monitored by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the N-terminally deprotected peptide.
| Parameter | Value/Condition |
| Protecting Group | Benzyloxycarbonyl (Z) |
| Method | Catalytic Hydrogenation |
| Catalyst | 10% Pd/C |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) |
| Solvent | Methanol, Ethanol, THF |
| Temperature | Room temperature |
Table 4: Typical conditions for Z-group deprotection.
Removal of the Bzl-Group (Side-Chain Deprotection)
The benzyl ether protecting the threonine side chain is stable to many reagents but can be cleaved by strong acids or hydrogenolysis. In the context of a larger peptide, especially one synthesized using a Boc/Bzl strategy on a solid support, strong acid cleavage is common.
Experimental Protocol (HF Cleavage):
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.
-
Preparation: Place the protected peptide or peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap the carbocations generated during cleavage, thus preventing side reactions like the alkylation of sensitive residues.
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel (typically 10 mL per gram of peptide-resin).
-
Cleavage: Stir the reaction mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation and Washing: The crude peptide is precipitated by the addition of cold diethyl ether. The precipitate is collected by filtration or centrifugation and washed several times with cold diethyl ether to remove the scavengers and other organic byproducts.
-
Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Value/Condition |
| Protecting Group | Benzyl (Bzl) ether |
| Method | Strong Acid Cleavage |
| Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole |
| Temperature | 0 °C |
| Time | 1-2 hours |
Table 5: Typical conditions for Bzl-group deprotection using HF.
Figure 3: Orthogonal deprotection of Z and Bzl groups.
Side Reactions and Mitigation
Racemization
The activation of the carboxylic acid of this compound for coupling can lead to racemization at the α-carbon. This risk is minimized by:
-
Using urethane-based protecting groups like Z, which are less prone to racemization than acyl groups.
-
Adding racemization suppressants such as HOBt or its derivatives during carbodiimide-mediated coupling.
-
Performing the coupling reaction at low temperatures (e.g., 0 °C).
-
Minimizing the pre-activation time before adding the amine component.
N-Benzylation
During the O-benzylation of Z-Thr-OH with NaH and BnBr, there is a potential for N-benzylation if the N-H proton of the urethane is abstracted. However, the acidity of the hydroxyl proton is significantly greater than that of the urethane N-H proton, making O-benzylation the predominant reaction. Using the correct stoichiometry of base and benzyl bromide is crucial.
Conclusion
The this compound protecting group strategy offers a robust and orthogonal approach for the incorporation of threonine in peptide synthesis, particularly in solution-phase strategies and for the synthesis of protected fragments. A thorough understanding of the synthesis of the building block, its activation for coupling, and the specific conditions required for the selective deprotection of the Z and Bzl groups is critical for its successful implementation. By following detailed experimental protocols and being mindful of potential side reactions, researchers can effectively utilize this strategy to construct complex peptides for a variety of applications in research and drug development.
References
Understanding the benzyloxycarbonyl (Z) protecting group
An In-depth Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group
Introduction: A Cornerstone of Modern Synthesis
The benzyloxycarbonyl (Z or Cbz) group is one of the most historically significant and widely utilized protecting groups for amines in organic synthesis, particularly in the field of peptide chemistry.[1][2][3] Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development revolutionized peptide synthesis, enabling the controlled, stepwise assembly of peptide chains for the first time.[1][2] The Z-group's primary function is to temporarily mask the nucleophilic and basic nature of an amine by converting it into a significantly less reactive carbamate. This "reactivity masking" is crucial for preventing unwanted side reactions during complex synthetic sequences.
Key advantages of the Z-protecting group include its ease of introduction, the crystallinity it often imparts to derivatives (facilitating purification), its stability across a range of reaction conditions, and its ability to suppress racemization at the adjacent stereocenter during peptide coupling reactions. Its removal, typically via catalytic hydrogenolysis, proceeds under neutral and mild conditions.
Core Reagent: Benzyl Chloroformate (Cbz-Cl)
The most common reagent for introducing the Z-group is benzyl chloroformate, also known as benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl). It is a colorless to yellow, water-sensitive liquid with a pungent odor. Due to its hazardous nature as a lachrymator and suspected carcinogen, it must be handled with appropriate safety precautions in a fume hood.
| Property | Value | Reference |
| CAS Number | 501-53-1 | |
| Molecular Formula | C₈H₇ClO₂ | |
| Molar Mass | 170.59 g·mol⁻¹ | |
| Appearance | Colorless to yellow liquid | |
| Density | 1.195 g/mL at 25 °C | |
| Boiling Point | 103 °C at 20 mmHg | |
| Solubility in Water | Decomposes |
Introduction of the Z-Group (Protection)
The Z-group is typically installed by reacting an amine with benzyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Reaction Mechanism: Z-Protection of an Amine
Common Protection Conditions
A variety of conditions can be employed for Z-protection, often tailored to the substrate's solubility and stability. Schotten-Baumann conditions, using an aqueous base, are common for amino acids.
| Base | Solvent System | Temperature | Typical Yield | Reference(s) |
| NaHCO₃ or Na₂CO₃ | THF / Water | 0 °C to RT | ~90% | |
| 2N NaOH | THF / Water | RT | - | |
| Magnesium Oxide (MgO) | Ethyl Acetate | 70 °C to Reflux | - | |
| DIPEA / Sc(OTf)₃ | Acetonitrile | RT | - | |
| None (promoter) | PEG-400 | RT | High |
Experimental Protocol: Z-Protection of an Amine
The following protocol is a representative example for the protection of an amine using benzyl chloroformate under Schotten-Baumann conditions.
-
Dissolution : Dissolve the amine starting material (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition : Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture.
-
Reagent Addition : While stirring vigorously at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise to the solution.
-
Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up : Once the reaction is complete, dilute the mixture with water and extract with an organic solvent, such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure Z-protected amine.
Removal of the Z-Group (Deprotection)
The utility of the Z-group stems from its facile and clean removal under specific conditions that leave many other functional groups intact. The most common methods are catalytic hydrogenolysis and cleavage with strong acids.
Method 1: Catalytic Hydrogenolysis
This is the most prevalent and mildest method for Z-group deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The initial products are toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.
Catalytic Transfer Hydrogenation is a valuable alternative that avoids the need for pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, transfers hydrogen to the substrate in the presence of the catalyst.
Method 2: Acid-Mediated Cleavage (Acidolysis)
The Z-group can also be removed under strongly acidic conditions, such as with hydrogen bromide (HBr) in glacial acetic acid or with strong Lewis acids. This method is useful when the molecule contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes). The mechanism involves protonation of the carbamate followed by cleavage to release the free amine, carbon dioxide, and a benzyl cation, which is trapped by the nucleophilic counter-ion.
Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 5-10% Pd/C, in MeOH, EtOH, or EtOAc at RT | Very mild, neutral pH, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds); catalyst can be pyrophoric | |
| Catalytic Transfer Hydrogenation | HCOOH, HCOONH₄, or cyclohexadiene; Pd/C in MeOH at RT | Avoids handling H₂ gas; generally mild and rapid | Donor can be acidic (formic acid); may still reduce other functional groups | |
| Strong Acid Cleavage | 33% HBr in Acetic Acid; neat HF; Lewis Acids (e.g., AlCl₃) | Fast; compatible with hydrogenation-sensitive groups | Harsh conditions; can affect other acid-labile groups (e.g., Boc); generates corrosive byproducts | |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in DMA at 75 °C | Useful for substrates sensitive to both hydrogenolysis and strong acid | Requires elevated temperature; specific reagent compatibility |
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis
The following is a general procedure for the removal of a Z-group using catalytic hydrogenolysis.
-
Dissolution : Dissolve the Z-protected amine in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) to a concentration of approximately 0.1 M.
-
Catalyst Addition : Carefully add the palladium catalyst (e.g., 10% Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation Setup : Secure a hydrogen-filled balloon to the reaction flask or place the vessel in a Parr hydrogenation apparatus.
-
Reaction : Evacuate the flask and backfill with hydrogen gas, repeating this cycle three times. Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring : Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-24 hours).
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation : Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.
Orthogonality and Strategic Applications
In multi-step synthesis, the concept of orthogonality—the ability to remove one protecting group without affecting others—is paramount. The Z-group is a key component of many orthogonal protection strategies.
-
Z vs. Boc (tert-Butoxycarbonyl) : The Z-group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc group.
-
Z vs. Fmoc (9-Fluorenylmethyloxycarbonyl) : The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal, making it an excellent choice for side-chain protection in Fmoc-based solid-phase peptide synthesis.
-
Z vs. Benzyl Esters (Bzl) : The Z-group is not orthogonal to benzyl esters, as both are typically cleaved simultaneously by catalytic hydrogenolysis. This can be exploited for a global deprotection step at the end of a synthesis.
General Workflow: Protection, Synthesis, and Deprotection
Conclusion
The benzyloxycarbonyl (Z) group remains an indispensable tool for researchers, scientists, and drug development professionals. Its robust nature, predictable reactivity, and well-established protocols for introduction and removal have secured its place in the canon of protective group chemistry. A thorough understanding of its properties, applications, and orthogonality is essential for the rational design and successful execution of complex organic syntheses.
References
The Benzyl Ether Protecting Group: A Technical Guide for Synthetic Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the benzyl (Bn) ether protecting group in organic synthesis. This document details its introduction, cleavage, and orthogonality, supported by quantitative data, experimental protocols, and mechanistic diagrams.
The benzyl (Bzl) or benzyl ether (BnO) group is one of the most widely utilized protecting groups for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from a combination of factors: ease of introduction, general stability across a broad spectrum of reaction conditions, and the availability of multiple, mild methods for its removal.[1][2] For professionals in drug development and complex molecule synthesis, a thorough understanding of the benzyl group's utility and limitations is paramount for the rational design of synthetic routes.
Introduction of the Benzyl Ether Protecting Group (Benzylation)
The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the deprotonation of an alcohol, displaces a halide from a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[4]
Reaction Mechanism: Williamson Ether Synthesis
The reaction is initiated by the deprotonation of the alcohol (R-OH) using a suitable base to form a more nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the benzylic carbon of the benzyl halide in a concerted SN2 fashion, leading to the formation of the benzyl ether (R-OBn) and a salt byproduct.
Quantitative Data for Benzylation Reactions
The choice of base and solvent is critical and is dictated by the substrate's sensitivity and the acidity of the hydroxyl group. Strong bases like sodium hydride (NaH) are commonly used, while milder bases such as silver oxide (Ag₂O) are employed for more delicate substrates.
| Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nerol | Benzyl bromide | KOH | Neat | Room Temp | 20 | 91 |
| Cholesterol | Benzyl bromide | KOH | Neat | Room Temp | 16 | 86 |
| Various Alcohols | Benzyl bromide | KOH | Neat | Room Temp | 2.5 - 4.5 | 95 - 96 |
| Hindered Sugar Hydroxyls | Benzyl bromide | NaH / TBAI (cat.) | THF | Room Temp | 0.17 - 2.75 | Quantitative |
TBAI: Tetrabutylammonium iodide
Experimental Protocol: General Benzylation of an Alcohol
-
To a solution of the alcohol in an anhydrous aprotic solvent (e.g., DMF or THF), add a slight excess (1.1 equivalents) of a base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.
-
Allow the resulting mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure benzyl ether.
Cleavage of the Benzyl Ether Protecting Group (Debenzylation)
A key advantage of the benzyl ether protecting group is the variety of methods available for its removal, with catalytic hydrogenolysis being the most common and mildest approach.
Reaction Mechanism: Catalytic Hydrogenolysis
In catalytic hydrogenolysis, the benzyl ether is cleaved by reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to regenerate the alcohol and produce toluene as a byproduct.
Quantitative Data for Debenzylation Reactions
Catalytic transfer hydrogenation, using a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene, is a valuable alternative to using hydrogen gas, especially when other reducible functional groups are present. Other deprotection strategies include the use of strong acids or oxidative cleavage, the latter being particularly effective for p-methoxybenzyl (PMB) ethers.
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |
| Benzyl Ester | Ni₂B | Methanol | Ambient | - | High |
| Aryl Benzyl Ethers | Pd(0) EnCat™ 30NP, H₂ | Ethanol | Room Temp | Overnight | 100 |
| Benzylamines | Pd(0) EnCat™ 30NP, H₂ | Ethanol | Room Temp | Overnight | 100 |
| Various Carbohydrates | DDQ, TBN, 525 nm light | CH₂Cl₂/H₂O | Room Temp | < 4 h | 84 - 96 |
DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; TBN: Tri-n-butylamine
Experimental Protocol: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
The reaction vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Orthogonality and Strategic Considerations
A significant advantage of the benzyl ether protecting group is its orthogonality with other common protecting groups. For instance, benzyl ethers are stable under the basic conditions used to cleave ester protecting groups and the acidic conditions used to remove silyl ethers like tert-butyldimethylsilyl (TBDMS). Conversely, the hydrogenolytic cleavage of benzyl ethers does not affect many other protecting groups, allowing for selective deprotection in complex synthetic sequences.
References
An In-depth Technical Guide on Z-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties of Z-Thr(Bzl)-OH, a derivative of the amino acid threonine utilized in peptide synthesis and other areas of chemical research.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₁NO₅ | [1][2][3] |
| Molecular Weight | 343.37 g/mol | [1][2] |
| CAS Number | 69863-36-1 | |
| Appearance | White to off-white solid | |
| Purity | 98.94% |
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound are proprietary and vary between manufacturers, the general principles of its use in solid-phase peptide synthesis (SPPS) are well-established. A typical workflow would involve:
-
Resin Loading: The C-terminal amino acid is attached to a solid support (resin).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.
-
Coupling: this compound, with its carboxylic acid group activated, is then coupled to the deprotected N-terminus of the growing peptide chain. The benzyl (Bzl) group protects the side-chain hydroxyl of threonine from unwanted reactions.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated with subsequent amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups (including the Z and Bzl groups) are removed, typically with a strong acid cocktail.
-
Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Logical Relationships
The following diagram illustrates the hierarchical relationship of this compound within the classification of chemical compounds.
Caption: Hierarchical classification of this compound.
References
An In-depth Technical Guide to Z-Thr(Bzl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. It details experimental protocols for its synthesis and analysis and explores its critical role in peptide synthesis, particularly within orthogonal protection strategies. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and development.
Core Physical and Chemical Properties
This compound is a doubly protected amino acid derivative of L-threonine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the hydroxyl side chain is protected by a benzyl (Bzl) group. This dual protection renders it a stable and versatile building block in peptide synthesis.
| Property | Value | Citation(s) |
| CAS Number | 69863-36-1 | [1] |
| Molecular Formula | C₁₉H₂₁NO₅ | [1] |
| Molecular Weight | 343.37 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 539.3±50.0 °C (Predicted) | |
| Density | 1.228±0.06 g/cm³ (Predicted) | |
| pKa | 3.48±0.10 (Predicted) | |
| Storage Temperature | Room Temperature, Sealed in dry |
Synthesis and Purification
Proposed Synthesis Workflow
Experimental Protocol: N-protection of L-Threonine to form Z-Thr-OH
This protocol is based on a general method for the N-benzyloxycarbonylation of amino acids.
-
Dissolution: Dissolve L-threonine in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, in a suitable reaction vessel.
-
Addition of Protecting Agent: Cool the solution in an ice bath. Add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring. The pH of the reaction mixture should be maintained in the basic range.
-
Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Z-Thr-OH product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: O-benzylation of Z-Thr-OH to form this compound
This protocol is adapted from the synthesis of the analogous O-benzyl-L-serine derivative.
-
Dissolution: Dissolve Z-Thr-OH in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon). This will deprotonate the hydroxyl and carboxylic acid groups.
-
Addition of Benzylating Agent: Add benzyl bromide to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol: Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Crystallization: Slowly add a non-solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes turbid.
-
Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR (proton) signals:
-
Methyl protons (-CH₃): A doublet around 1.2-1.4 ppm.
-
Alpha-proton (-CH-N): A doublet of doublets or multiplet around 4.2-4.5 ppm.
-
Beta-proton (-CH-O): A multiplet around 4.0-4.3 ppm.
-
Benzyl methylene protons (-O-CH₂-Ph): Two doublets (an AB quartet) or a singlet around 4.5-4.8 ppm.
-
Z-group methylene protons (-O-CH₂-Ph): A singlet or two doublets around 5.1-5.2 ppm.
-
Aromatic protons (Ph-H): Multiplets in the range of 7.2-7.4 ppm.
-
NH proton: A doublet around 5.5-5.8 ppm.
-
Carboxylic acid proton (-COOH): A broad singlet, which may not always be observed.
Expected ¹³C NMR (carbon) signals:
-
Methyl carbon (-CH₃): Around 15-20 ppm.
-
Alpha-carbon (-CH-N): Around 58-62 ppm.
-
Beta-carbon (-CH-O): Around 75-80 ppm.
-
Benzyl methylene carbon (-O-CH₂-Ph): Around 70-73 ppm.
-
Z-group methylene carbon (-O-CH₂-Ph): Around 66-68 ppm.
-
Aromatic carbons (Ph-C): Between 127-138 ppm.
-
Z-group carbonyl carbon (-C=O): Around 156-158 ppm.
-
Carboxylic acid carbonyl carbon (-COOH): Around 172-176 ppm.
HPLC Analysis
High-performance liquid chromatography is a standard method for assessing the purity of this compound.
General Protocol:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time.
-
Detection: UV detection at a wavelength of approximately 214 nm and/or 254 nm.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition.
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in peptide synthesis. The choice of protecting groups is crucial for a successful synthesis, and the Z and Bzl groups offer specific advantages in certain strategies.
Orthogonal Protection Strategy
An orthogonal protection strategy is one in which the different protecting groups on an amino acid can be removed under distinct chemical conditions, without affecting the other protecting groups. This compound is a key component in such strategies.
-
The Z group is stable to the acidic conditions used to remove tert-butyl (tBu) based side-chain protecting groups and to the basic conditions used for Fmoc group removal. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.
-
The Bzl group is stable to the conditions used for Fmoc deprotection and is typically removed by strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or by catalytic hydrogenation.
This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, which is particularly useful in the synthesis of complex peptides or for the preparation of protected peptide fragments for convergent synthesis.
Use in Solid-Phase Peptide Synthesis (SPPS)
While the Boc/Bzl strategy is more traditional in SPPS, Z-protected amino acids can be employed, particularly in the synthesis of protected peptide fragments that are later coupled in solution.
Workflow for incorporating this compound in SPPS:
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile protected amino acid derivative with important applications in peptide synthesis. Its key feature is the orthogonal nature of its N-terminal Z-group and side-chain Bzl-group, which allows for selective deprotection and the strategic synthesis of complex peptides and protected fragments. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for its effective use in the laboratory.
References
Z-Thr(Bzl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key features, synthesis, and application of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), a critical building block in advanced peptide synthesis. This document details its physicochemical properties, strategic applications in peptide chemistry, and provides detailed experimental protocols for its synthesis and use.
Core Features and Strategic Importance
This compound is a derivative of the amino acid L-threonine, where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual-protection strategy imparts specific characteristics that are highly valuable in the strategic construction of complex peptides, particularly in solution-phase synthesis.
The Z-group offers robust protection of the N-terminus, which is stable to the conditions required for the cleavage of many other protecting groups, yet it can be selectively removed under neutral conditions via catalytic hydrogenation. The benzyl ether protecting the threonine side-chain is stable under a wide range of conditions but can be removed by strong acids or catalytic transfer hydrogenation. This orthogonal protection scheme allows for precise, stepwise modifications and fragment condensations in the synthesis of intricate peptide sequences.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 69863-36-1 | [1] |
| Molecular Formula | C₁₉H₂₁NO₅ | [1][2] |
| Molecular Weight | 343.37 g/mol | [1] |
| Melting Point | 71-80 °C | [2] |
| Appearance | White to off-white powder | |
| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in DMF) | |
| Solubility | Soluble in DMF and other organic solvents |
Strategic Application in Peptide Synthesis
This compound is a cornerstone for specific strategies in peptide synthesis, primarily in solution-phase methodologies. While less common in standard solid-phase peptide synthesis (SPPS) compared to its Fmoc or Boc-protected counterparts, its unique deprotection characteristics make it indispensable for certain applications.
The primary advantage of the Z-group is its stability to both acidic and basic conditions commonly used for the removal of t-butyl and Fmoc groups, respectively. This allows for the synthesis of fully protected peptide fragments that can be purified and subsequently used in fragment condensation strategies to build larger, more complex peptides. The benzyl protection of the threonine side-chain prevents unwanted side reactions at the hydroxyl group during coupling steps.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a peptide coupling reaction, followed by deprotection.
Synthesis of this compound
This protocol describes the synthesis of this compound from O-benzyl-L-threonine (H-Thr(Bzl)-OH).
Materials:
-
O-benzyl-L-threonine (H-Thr(Bzl)-OH)
-
Benzyl chloroformate (Z-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Dissolution: Dissolve O-benzyl-L-threonine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Protection Reaction: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes while maintaining the pH between 9 and 10 by the dropwise addition of 2M NaOH.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with 2M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white solid.
Peptide Coupling using this compound
This protocol outlines the coupling of this compound to a C-terminally protected amino acid (e.g., H-Gly-OBn) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DMF. In a separate flask, dissolve H-Gly-OBn·HCl (1 equivalent) in DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Activation: Cool the solution of this compound and HOBt to 0 °C. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the neutralized H-Gly-OBn solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide, Z-Thr(Bzl)-Gly-OBn, by column chromatography on silica gel.
Deprotection of the Z and Bzl Groups
This section describes the removal of the Z and Bzl protecting groups.
This method selectively removes the Z-group while leaving the Bzl-group intact.
Materials:
-
Z-protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol.
-
Catalyst Addition: Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).
-
Hydrogen Donor: Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.
This method removes both the Z and Bzl groups.
Materials:
-
Fully protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: Dissolve the protected peptide in methanol or ethanol in a hydrogenation flask.
-
Catalyst Addition: Add 10% Pd/C (catalytic amount).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Time: The reaction may take several hours to overnight to go to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate to yield the fully deprotected peptide (H-Thr-Gly-OH).
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and application of this compound in peptide synthesis.
References
The Strategic Application of Z-Thr(Bzl)-OH in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of biochemical research and drug development, the precise assembly of peptides and the synthesis of complex organic molecules are paramount. Among the vast arsenal of chemical tools available, protected amino acids play a crucial role in ensuring the fidelity and success of these synthetic endeavors. This technical guide delves into the applications of a key building block, N-α-Benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. This derivative of the essential amino acid L-threonine, featuring protecting groups for both its amine and hydroxyl functionalities, offers unique advantages in the synthesis of bioactive peptides and other specialized molecules. We will explore its utility in the context of Solid Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl strategy, and its application in the development of targeted therapeutics such as enzyme inhibitors.
Core Properties and Synthetic Utility of this compound
This compound is a derivative of L-threonine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. This dual-protection scheme is instrumental in directing the chemical reactivity of the amino acid during peptide synthesis. The Z-group provides robust protection under a variety of conditions but can be selectively removed, often through catalytic hydrogenation. The benzyl ether protecting the hydroxyl group is stable to many reagents but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), or through hydrogenolysis.
This strategic placement of protecting groups makes this compound particularly well-suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in Solid Phase Peptide Synthesis (SPPS). In this approach, the temporary N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups, including the one on this compound, remain intact until the final cleavage step.
Application in the Synthesis of Bioactive Peptides: A Case Study in Anticancer Research
The unique structural features of threonine, including its hydroxyl group, often play a critical role in the biological activity of peptides. This is particularly evident in the development of peptide-based enzyme inhibitors, such as those targeting protein kinases. Aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Peptides designed to mimic the substrate or regulatory domains of these kinases can act as potent and selective inhibitors.
Hypothetical Peptide Inhibitor Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a peptide kinase inhibitor using this compound within a Boc-SPPS framework.
Experimental Protocols
While a specific protocol for a named peptide using this compound was not found in the provided search results, a generalized protocol for the coupling step in Boc-SPPS can be outlined.
General Protocol for Coupling this compound in Boc-SPPS
1. Resin Preparation:
-
Start with a deprotected peptide-resin (with a free N-terminal amine) swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
2. Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DCM or DMF.
-
Add an activating agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid), and an additive like 1-hydroxybenzotriazole (HOBt) (1 equivalent) to suppress side reactions and reduce racemization.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
3. Coupling Reaction:
-
Add the activated this compound solution to the swelled peptide-resin.
-
Agitate the mixture at room temperature for a specified time, typically 1-2 hours, to allow the coupling reaction to go to completion.
4. Monitoring the Coupling:
-
The completion of the coupling reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
5. Washing:
-
After a complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
6. Deprotection of the N-α-Boc group (for the next cycle):
-
The resin is treated with a solution of TFA in DCM (typically 25-50%) to remove the Boc group from the newly added amino acid, preparing it for the next coupling cycle.
Quantitative Data Presentation
The successful synthesis of a peptide is evaluated based on several quantitative parameters. The following table provides a template for presenting such data, which would be populated with results from a specific synthesis.
| Parameter | Description | Typical Expected Value |
| Resin Substitution | The initial loading of the first amino acid on the solid support, measured in mmol/g. | 0.2 - 1.0 mmol/g |
| Coupling Efficiency | The percentage of free amines that have reacted in a coupling step, often assessed qualitatively by the ninhydrin test or quantitatively by spectrophotometric methods. | > 99% |
| Crude Peptide Yield | The mass of the peptide obtained after cleavage from the resin, before purification. | Sequence-dependent |
| Purified Peptide Yield | The mass of the peptide after purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). | 10-50% of crude yield |
| Purity | The percentage of the desired peptide in the final sample, determined by analytical RP-HPLC. | > 95% or > 98% |
| Molecular Weight | The experimentally determined mass of the peptide, confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). | Matches theoretical mass |
Signaling Pathway Visualization
Peptide inhibitors of protein kinases often target specific nodes within cellular signaling pathways that are dysregulated in diseases like cancer. For instance, a hypothetical peptide inhibitor containing this compound during its synthesis could be designed to block the activity of a kinase in the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that controls cell proliferation and survival.
The following diagram illustrates the point of intervention of such a hypothetical peptide inhibitor in the RAS-RAF-MEK-ERK pathway.
The Strategic Role of Z-Thr(Bzl)-OH in the Synthesis of Therapeutic Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of therapeutic peptides is a cornerstone of modern drug development, demanding precise control over amino acid incorporation and side-chain protection. Among the repertoire of protected amino acids, N-α-Z-O-benzyl-L-threonine (Z-Thr(Bzl)-OH) emerges as a critical building block, particularly in the construction of complex and commercially significant therapeutic peptides. This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in the synthesis of therapeutic peptides, with a focus on Liraglutide, Semaglutide, and Thymosin alpha 1.
Physicochemical Properties and Sourcing of this compound
This compound is a derivative of the amino acid threonine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.
| Property | Value | References |
| Chemical Formula | C₁₉H₂₁NO₅ | [1] |
| Molecular Weight | 343.37 g/mol | [1] |
| CAS Number | 69863-36-1 | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents such as DMF and DCM. | [3] |
A variety of chemical suppliers provide this compound, ensuring its availability for research and manufacturing purposes. Notable suppliers include MedChemExpress, ChemicalBook, and GlpBio.
Applications in Therapeutic Peptide Synthesis
The benzyl ether protection of the threonine side chain in this compound is particularly advantageous in solid-phase peptide synthesis (SPPS) strategies, primarily within the Boc/Bzl protection scheme. The benzyl group is stable to the mildly acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid - TFA) but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final cleavage of the peptide from the resin. While less common in the standard Fmoc/tBu strategy, which relies on base-labile N-terminal protection, benzyl-based side-chain protection can be employed in specific cases.
Liraglutide and Semaglutide: GLP-1 Receptor Agonists
Liraglutide and Semaglutide are potent glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity. Their synthesis involves the incorporation of a threonine residue, and the use of O-benzyl protection for this residue is a common strategy in their solid-phase synthesis.
Thymosin Alpha 1: An Immunomodulatory Peptide
Thymosin alpha 1 is a 28-amino acid peptide that acts as an immunomodulator and has been used in the treatment of various diseases, including viral infections and certain cancers. The synthesis of Thymosin alpha 1 can be achieved through solid-phase methods, and the use of benzyl-based side-chain protecting groups, including for threonine residues, has been reported.
Signaling Pathways of Associated Therapeutic Peptides
Understanding the mechanism of action of peptides synthesized using this compound is crucial for drug development.
Liraglutide and Semaglutide: GLP-1 Receptor Signaling
Liraglutide and Semaglutide exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppression of glucagon secretion from pancreatic α-cells.
-
Delayed gastric emptying .
-
Promotion of satiety and reduced appetite through actions on the central nervous system.
The signaling pathway also involves other effectors like Exchange Protein Activated by cAMP (EPAC) and can influence gene transcription related to β-cell function and survival.
Caption: GLP-1 Receptor Signaling Pathway.
Thymosin Alpha 1: Toll-Like Receptor (TLR) Signaling
Thymosin alpha 1 modulates the immune system primarily by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9 on dendritic cells and other immune cells. This interaction initiates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). The key outcomes of Thymosin alpha 1-mediated TLR signaling include:
-
Maturation and activation of dendritic cells , leading to enhanced antigen presentation.
-
Production of various cytokines , including IL-2, IL-12, and IFN-γ, which promote a Th1-biased immune response.
-
Enhanced T-cell and Natural Killer (NK) cell function .
Caption: Thymosin Alpha 1 TLR Signaling.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Caption: General SPPS Workflow.
Detailed Protocol for Coupling of this compound in Boc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection: Remove the N-terminal Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF (2x for 5 minutes each).
-
Washing: Wash the resin with DMF (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol for Final Cleavage and Benzyl Group Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, p-cresol)
-
Cold diethyl ether
Procedure (using HF): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole) to the vessel.
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill a measured amount of anhydrous HF into the reaction vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to obtain the final high-purity product.
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a suitable solvent mixture. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Gradient Elution: Inject the sample onto the column and elute with a linear gradient of Solvent B. A typical gradient for peptides is a 1% per minute increase in Solvent B. The increased hydrophobicity of the benzyl group may require a higher percentage of Solvent B for elution of protected fragments.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 214 nm or 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Conclusion
This compound is a versatile and indispensable tool in the synthesis of therapeutic peptides. Its robust side-chain protection, compatible with established SPPS strategies, has enabled the successful and large-scale production of important drugs like Liraglutide, Semaglutide, and Thymosin alpha 1. A thorough understanding of its chemical properties, coupled with optimized protocols for its incorporation, deprotection, and subsequent purification of the final peptide, is essential for researchers and drug development professionals aiming to advance the field of peptide therapeutics. The continued application of such well-defined synthetic strategies will undoubtedly facilitate the development of novel and more effective peptide-based medicines.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Protected Threonine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of research and therapeutic applications. The successful synthesis of complex peptides relies on a robust protecting group strategy to prevent unwanted side reactions. This document provides detailed protocols for the incorporation of protected threonine residues, a common and functionally important amino acid, using the two predominant SPPS chemistries: Boc/Bzl and Fmoc/tBu.
While historically significant in solution-phase synthesis, the benzyloxycarbonyl (Z or Cbz) protecting group for the α-amino group has limited application in modern solid-phase methods.[1] The harsh conditions required for Z-group removal, such as catalytic hydrogenation or strong acids like HBr in acetic acid, are generally incompatible with the resins and side-chain protecting groups used in SPPS.[1] Therefore, this guide will focus on the industry-standard methods for incorporating threonine, which utilize either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.
For threonine, the hydroxyl side chain is typically protected as a benzyl ether (Bzl) in the Boc/Bzl strategy[1][2] and as a tert-butyl ether (tBu) in the Fmoc/tBu strategy.[1] The choice between these two overarching strategies depends on the specific peptide sequence, its length, hydrophobicity, and the presence of other sensitive residues.
Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies
The fundamental difference between the two strategies lies in the lability of the Nα-protecting group. In Boc/Bzl SPPS, the Boc group is removed with a moderate acid (e.g., trifluoroacetic acid - TFA), while the benzyl-based side-chain protecting groups and the resin linkage are cleaved with a strong acid, typically anhydrous hydrogen fluoride (HF). In contrast, the Fmoc/tBu strategy employs a base-labile Fmoc group for Nα-protection, which is removed with a mild base like piperidine, and acid-labile tert-butyl-based protecting groups for the side chains, which are cleaved with TFA. This makes the Fmoc/tBu strategy an orthogonal protection scheme, where the Nα- and side-chain protecting groups can be removed under distinct conditions.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, 2-Cl-Z) | tert-Butyl-based (e.g., tBu, Trt, Boc) |
| Final Cleavage | Strong Acid (e.g., Anhydrous HF, TFMSA) | Moderate Acid (e.g., TFA with scavengers) |
| Orthogonality | Quasi-orthogonal | Orthogonal |
| Typical Crude Purity | 75-85% | 70-90% |
| Typical Overall Yield | 50-70% | 60-80% |
| Advantages | Robust for long and difficult sequences, can reduce aggregation due to repeated acid treatments. | Milder conditions, suitable for sensitive modifications, amenable to automation, safer cleavage reagents. |
| Disadvantages | Harsh final cleavage with hazardous HF, requires specialized equipment, potential for side reactions with sensitive residues. | Potential for diketopiperazine formation, aggregation in some sequences, Fmoc group can favor aggregation. |
Experimental Protocols
The following are detailed manual protocols for the incorporation of a single protected threonine residue using both Boc/Bzl and Fmoc/tBu strategies. These can be adapted for automated synthesizers.
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a single cycle of deprotection, neutralization, and coupling on a Merrifield or MBHA resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents:
-
Activating agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: a. Drain the DCM and add the deprotection solution (25-50% TFA in DCM) to the resin. b. Agitate for 1-2 minutes, then drain. c. Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes. d. Drain the TFA solution.
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: a. Add the neutralization solution (5-10% DIEA in DCM) to the resin and agitate for 1-2 minutes. b. Drain and repeat the neutralization step.
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF. b. Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: a. Take a small sample of the resin beads and wash thoroughly with DMF. b. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the result is positive (blue beads), recoupling may be necessary.
-
Washing: If the coupling is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Incorporation of Fmoc-Thr(tBu)-OH in Fmoc-SPPS
This protocol outlines a single cycle of deprotection and coupling on a Rink Amide or Wang resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH
-
Deprotection Solution: 20% Piperidine in DMF
-
Coupling Reagents:
-
Activating agent: HBTU or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA
-
-
Solvent: N,N-Dimethylformamide (DMF)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. b. Agitate for 5-10 minutes at room temperature. c. Drain the piperidine solution. d. Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring Deprotection: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF. b. Add DIEA (6-10 equivalents) to the amino acid solution to begin activation. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: a. Take a small sample of resin beads and wash thoroughly with DMF. b. Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, recoupling may be required.
-
Washing: If coupling is complete, drain the coupling solution and wash the resin with DMF (3x). The resin is now ready for the next cycle.
Final Cleavage and Deprotection
Boc/Bzl Strategy - HF Cleavage
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
Cleavage Cocktail:
-
Anhydrous HF (90%)
-
Scavenger (10%): A mixture of p-cresol and p-thiocresol is commonly used. Anisole is also a common scavenger.
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage: a. Place the dried resin in the reaction vessel of the HF apparatus. b. Add the scavenger to the resin. c. Cool the vessel in a dry ice/acetone bath. d. Distill the required volume of anhydrous HF into the reaction vessel. e. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: a. Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups. b. Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Isolation and Purification: a. Collect the precipitated peptide by filtration or centrifugation. b. Wash the peptide pellet with cold diethyl ether. c. Dry the crude peptide under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/tBu Strategy - TFA Cleavage
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Reaction: a. Prepare the cleavage cocktail fresh in a fume hood. b. Add approximately 10 mL of the cleavage cocktail per gram of resin to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: a. Filter the cleavage mixture to separate the resin beads and collect the filtrate. b. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: a. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). b. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Purification: a. Centrifuge the mixture to pellet the peptide. b. Decant the ether and wash the pellet with cold ether two more times. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide by RP-HPLC.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Conclusion
The choice between Boc/Bzl and Fmoc/tBu strategies for the incorporation of protected threonine depends on the specific requirements of the peptide being synthesized. The Boc strategy is robust and well-suited for long or aggregation-prone sequences, while the milder conditions and orthogonality of the Fmoc strategy have made it the more widely used method in modern peptide synthesis. By following the detailed protocols and understanding the fundamental chemistry outlined in these application notes, researchers can successfully synthesize high-quality threonine-containing peptides for their drug discovery and development endeavors.
References
Application Notes and Protocols for Coupling Z-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of protected threonine residues, such as N-benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The steric hindrance imparted by both the α-amino (Z) and side-chain (Bzl) protecting groups can impede coupling efficiency. Furthermore, threonine derivatives are susceptible to side reactions, primarily racemization and β-elimination, which can compromise the purity and biological activity of the final peptide.
These application notes provide a comprehensive guide to selecting appropriate coupling reagents and optimizing protocols for the successful incorporation of this compound in SPPS. We will discuss the comparative performance of common coupling reagents, detail experimental protocols, and address strategies to mitigate common side reactions.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions when incorporating this compound. Due to its steric bulk, reagents known for their high reactivity and ability to overcome steric hindrance are generally preferred. While direct quantitative comparisons for this compound are not extensively available in the literature, data from sterically similar Z-protected or hindered amino acids can provide valuable insights.
| Coupling Reagent | Additive | Activating Species | Key Advantages | Potential Disadvantages |
| Carbodiimides | ||||
| DIC | HOBt | O-acylisourea → OBt-ester | Cost-effective, low racemization with HOBt.[1][2] | Slower for hindered couplings, potential for side reactions if HOBt is omitted. |
| DIC | OxymaPure | O-acylisourea → Oxyma-ester | Superior racemization suppression compared to HOBt, higher yields.[3][4] | |
| Uronium/Aminium Salts | ||||
| HBTU | HOBt | OBt-ester | Fast and efficient, widely used.[2] | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | HOAt | OAt-ester | More reactive than HBTU, excellent for hindered couplings, low racemization. | Higher cost. |
| HCTU | 6-Cl-HOBt | 6-Cl-OBt-ester | Highly efficient, comparable to HATU, often more cost-effective. | |
| COMU | OxymaPure | Oxyma-ester | Very high coupling efficiency, excellent racemization suppression, safer byproducts. | |
| Phosphonium Salts | ||||
| PyBOP | (HOBt) | OBt-ester | High reactivity, effective for hindered couplings, non-carcinogenic byproduct. | |
| PyBrOP | Acyl-bromophosphonium | Extremely reactive, suitable for very difficult couplings. | Higher cost, potential for side reactions. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual SPPS. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: DIC/HOBt Coupling
This is a classic and cost-effective method, particularly suitable when racemization is a primary concern.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.
Protocol 2: HBTU/HOBt Coupling
A widely used protocol known for its efficiency and speed.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
-
Coupling: Immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: PyBOP Coupling
An effective method for sterically hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (2 equivalents) and PyBOP (2 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin, followed by the addition of DIEA (4 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 4: DIC/OxymaPure Coupling
A modern approach offering excellent performance in terms of yield and racemization suppression.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Critical Side Reactions and Mitigation Strategies
Racemization
The activation of the carboxylic acid of this compound can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon.
Mitigation Strategies:
-
Choice of Reagent and Additive: The use of additives like HOBt and, particularly, OxymaPure is crucial for suppressing racemization. Carbodiimide-based methods with these additives, such as DIC/HOBt or DIC/Oxyma, are often preferred when racemization is a major concern.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.
-
Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of the more commonly used DIEA, especially with onium salt reagents.
-
Temperature: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.
β-Elimination
Threonine derivatives are susceptible to β-elimination of the side-chain hydroxyl group (or its protected form) under basic conditions, leading to the formation of a dehydroamino acid residue. This side reaction is particularly relevant during the Fmoc deprotection step with piperidine.
Mitigation Strategies:
-
Deprotection Conditions: Use a lower concentration of piperidine (e.g., 10-20% in DMF) and minimize the deprotection time. For particularly sensitive sequences, using a weaker base like 1,8-diazabicycloundec-7-ene (DBU) in very low concentrations (e.g., 2%) in the presence of a trapping agent can be beneficial.
-
Temperature: Avoid elevated temperatures during deprotection and coupling steps.
Visualizations
References
Application Notes and Protocols for the Deprotection of Z-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyloxycarbonyl (Z) group from N-benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH) to yield O-benzyl-L-threonine (Thr(Bzl)-OH). The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired product, which is a valuable building block in peptide synthesis and drug development.
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely used amine-protecting group in organic synthesis due to its stability under a range of conditions. However, its removal requires specific methods that cleave the benzyl-oxygen bond of the carbamate. In the case of this compound, the benzyl ether protecting the threonine side-chain hydroxyl group is generally stable to the conditions used for Z-group removal, allowing for selective deprotection of the N-terminus.
The primary methods for the deprotection of the Z-group include catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage. The choice of method depends on factors such as the presence of other sensitive functional groups in the molecule, scalability, and available laboratory equipment.
Deprotection Methods: A Comparative Overview
The following table summarizes the key quantitative aspects of the most common deprotection methods for the Z-group in this compound.
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C | 2-16 hours | >95% | Requires specialized hydrogenation apparatus. Not suitable for substrates with sulfur-containing residues. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid or Ammonium Formate | 1-4 hours | ~90-99% | Milder conditions than standard hydrogenation. Avoids the use of gaseous hydrogen. Formic acid can be acidic. |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid | 0.5-2 hours | Variable, often lower than hydrogenation | Harsh conditions that may not be suitable for acid-sensitive substrates. Can lead to side reactions. |
Experimental Protocols
Catalytic Hydrogenation
This method is often the cleanest and provides high yields, but requires a hydrogenation apparatus.
Protocol:
-
Preparation: In a hydrogenation flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with nitrogen gas three times. Then, evacuate the flask and introduce hydrogen gas (typically to a pressure of 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Thr(Bzl)-OH. The product can be further purified by recrystallization, typically from a solvent system like ethanol/water or ethyl acetate/hexanes.
Catalytic Transfer Hydrogenation
This method offers a convenient alternative to standard hydrogenation, as it does not require a pressurized hydrogen source. Formic acid or ammonium formate are common hydrogen donors.[1]
Protocol using Formic Acid:
-
Preparation: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Follow steps 5-7 as described in the Catalytic Hydrogenation protocol.
Protocol using Ammonium Formate:
-
Preparation: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask with a stir bar.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) followed by 10% Pd/C (10-20% by weight of the substrate).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Follow steps 5-7 as described in the Catalytic Hydrogenation protocol. Excess ammonium formate can be removed by partitioning the product between an organic solvent and water during work-up.
Acid-Catalyzed Cleavage with HBr in Acetic Acid
This method is rapid but uses harsh, corrosive reagents and may not be suitable for complex molecules with acid-labile functional groups.
Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve this compound (1 equivalent) in glacial acetic acid (5-10 mL per gram of substrate) in a round-bottom flask with a stir bar.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of hydrogen bromide in acetic acid (typically 33% w/v, 2-4 equivalents of HBr) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30-90 minutes.
-
Work-up:
-
Quench the reaction by carefully adding the mixture to a large volume of ice-cold diethyl ether. This will precipitate the product as its hydrobromide salt.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
-
Purification:
-
The hydrobromide salt can be used directly or neutralized.
-
To obtain the free amino acid, dissolve the salt in water and adjust the pH to isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate).
-
The free amino acid may precipitate and can be collected by filtration, or the aqueous solution can be lyophilized.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography.
-
Logical Workflow for Method Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate deprotection method for this compound.
Caption: Decision workflow for selecting a Z-group deprotection method.
Conclusion
The deprotection of this compound can be effectively achieved through several methods. Catalytic hydrogenation and transfer hydrogenation are generally preferred due to their high yields and clean reaction profiles. Acid-catalyzed cleavage with HBr in acetic acid provides a rapid alternative, but its harsh nature limits its applicability. The choice of the optimal method should be made after careful consideration of the substrate's properties and the available laboratory resources. The protocols provided herein offer a starting point for the successful deprotection of this important protected amino acid.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Z-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex molecular entities, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z) group for protecting amines and the benzyl (Bzl) group for protecting hydroxyl and carboxyl functions are extensively employed due to their stability under a range of reaction conditions. However, their efficient and clean removal is a critical step in the final stages of synthesis.
Catalytic hydrogenation is a widely utilized and effective method for the deprotection of both Z and Bzl groups. This process involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the C-O bond of the benzyl group and the N-C bond of the benzyloxycarbonyl group, liberating the free amine and hydroxyl functionalities. This application note provides a detailed protocol for the removal of the Z and Bzl protecting groups from Z-Thr(Bzl)-OH to yield Threonine (Thr-OH) via catalytic hydrogenation.
Principle of the Method
The deprotection of this compound proceeds via catalytic hydrogenation, where hydrogen gas (H₂) or a hydrogen donor molecule transfers hydrogen atoms to the substrate in the presence of a palladium catalyst. The reaction results in the cleavage of the benzyl ether and benzyloxycarbonyl groups, yielding the deprotected threonine molecule, along with toluene and carbon dioxide as byproducts.
Reaction Scheme:
Caption: Deprotection of this compound to Thr-OH via catalytic hydrogenation.
Application
This protocol is applicable for the simultaneous removal of N-benzyloxycarbonyl (Z) and O-benzyl (Bzl) protecting groups from threonine derivatives. It is a crucial step in the synthesis of peptides and other complex molecules where threonine is a constituent. The mild reaction conditions make it compatible with a variety of functional groups, although the potential for reduction of other sensitive moieties should be considered.
Experimental Protocol
This protocol describes a general procedure for the catalytic hydrogenation of this compound. Optimization of reaction time and catalyst loading may be necessary for specific applications.
4.1. Materials and Reagents
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a three-way stopcock and hydrogen balloon)
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
4.2. Procedure
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Pd/C catalyst. The catalyst loading typically ranges from 5 to 20 mol% (by weight of palladium content relative to the substrate). For laboratory-scale reactions, a common practice is to use 10-20% by weight of the substrate.
-
Inerting the System: Seal the flask and flush the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Introducing Hydrogen: Carefully evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced by a hydrogen atmosphere. The reaction can be run under a hydrogen balloon for atmospheric pressure reactions or in a pressurized hydrogenation apparatus for higher pressures.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and flush the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is important to keep the Celite® pad wet with the solvent during filtration to prevent the pyrophoric catalyst from coming into contact with air.
-
Solvent Removal: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, Threonine (Thr-OH).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) if necessary.
Quantitative Data Summary
The following table summarizes typical quantitative data for the catalytic hydrogenation of Z-protected and Bzl-protected amino acids, which can be used as a starting point for the deprotection of this compound.
| Parameter | Typical Range | Notes |
| Catalyst | 10% Pd/C | Palladium on carbon is the most common catalyst. |
| Catalyst Loading | 5 - 20 mol% (Pd) | Higher loadings may be required for difficult substrates. |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Catalytic transfer hydrogenation with formic acid or ammonium formate can also be used.[1] |
| Solvent | MeOH, EtOH, EtOAc, THF, Acetic Acid | Protic solvents like methanol and ethanol are commonly used.[1] |
| Reaction Temperature | Room Temperature | Mild heating may be applied to accelerate the reaction if necessary. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate, catalyst loading, and hydrogen pressure. |
| Yield | >90% | Generally high to quantitative yields are expected. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Catalyst poisoning (e.g., by sulfur compounds) | - Use fresh, high-quality Pd/C.- Increase hydrogen pressure.- Ensure vigorous stirring.- Purify the starting material to remove potential catalyst poisons. |
| Low Yield | - Product adsorption onto the catalyst- Incomplete reaction | - Wash the catalyst thoroughly with the reaction solvent or a more polar solvent after filtration.- Increase reaction time or catalyst loading. |
| Side Reactions | - Reduction of other functional groups | - Use a more selective catalyst or milder reaction conditions (e.g., catalytic transfer hydrogenation). |
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst in an inert atmosphere when possible and never allow the filtered catalyst to dry completely in the air. Quench the used catalyst carefully with water.
-
Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Application Notes and Protocols for the Incorporation of Z-Thr(Bzl)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids is a critical aspect of modern peptide science and drug development. Threonine, with its secondary hydroxyl group, often requires side-chain protection to prevent unwanted side reactions during peptide synthesis. The derivative N-α-Benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH, is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the α-amino terminus and the benzyl (Bzl) ether protecting the side-chain hydroxyl group offer a specific set of properties advantageous for particular synthetic strategies, notably in solution-phase peptide synthesis (LPPS) and in fragment condensation approaches.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both traditional solution-phase and solid-phase methodologies.
Chemical Properties of this compound
The strategic use of this compound in peptide synthesis is dictated by the nature of its protecting groups:
-
N-α-Benzyloxycarbonyl (Z) Group: The Z-group is a well-established urethane-type protecting group. It is stable under a variety of coupling conditions and resistant to racemization upon activation.[1] Deprotection is typically achieved via catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions (e.g., HBr in acetic acid).[1]
-
O-Benzyl (Bzl) Group: The benzyl ether is a common protecting group for the hydroxyl function of threonine. It is stable to both acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively. The Bzl group is typically removed by strong acidolysis (e.g., HF) or catalytic hydrogenation.
This protection scheme makes this compound particularly suitable for classical solution-phase synthesis and for the preparation of protected peptide fragments intended for subsequent ligation.
Data Presentation: Quantitative Overview
The following tables summarize typical quantitative data for the coupling and deprotection steps involving this compound in a model dipeptide synthesis. These values are representative and can vary based on the specific amino acid being coupled, the coupling reagents, and reaction conditions.
Table 1: Solution-Phase Synthesis of a Model Dipeptide (Z-Thr(Bzl)-Gly-OMe)
| Parameter | Coupling Step | Z-Group Deprotection | Bzl-Group Deprotection |
| Reagents | This compound, H-Gly-OMe·HCl, DCC, HOBt, NMM | Z-Thr(Bzl)-Gly-OMe, H₂, 10% Pd/C | H-Thr(Bzl)-Gly-OMe, H₂, 10% Pd/C |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Methanol (MeOH) or Acetic Acid (AcOH) | Methanol (MeOH) or Acetic Acid (AcOH) |
| Reaction Time | 12-24 hours | 2-6 hours | 2-6 hours |
| Temperature | 0°C to Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | 85-95% | >95% | >95% |
| Typical Purity (Post-purification) | >98% | >99% | >99% |
Table 2: Solid-Phase Synthesis Cycle for Incorporating a Z-Protected Amino Acid (Illustrative)
| Step | Reagents and Solvents | Time |
| 1. Resin Swelling | DMF | 30 min |
| 2. N-α-Deprotection (e.g., Boc) | 50% TFA in DCM | 2 x 15 min |
| 3. Washing | DCM, IPA, DMF | 6 x 1 min |
| 4. Neutralization | 10% DIEA in DMF | 2 x 2 min |
| 5. Washing | DMF | 3 x 1 min |
| 6. Coupling | This compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF | 2-4 hours |
| 7. Washing | DMF, IPA, DCM | 6 x 1 min |
Note: The use of Z-protected amino acids in standard stepwise solid-phase peptide synthesis (SPPS) is less common than Boc or Fmoc strategies. This protocol is an illustrative adaptation.
Experimental Protocols
Solution-Phase Synthesis of Z-Thr(Bzl)-Gly-OMe
This protocol details the synthesis of a model dipeptide using this compound in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Protocol:
-
Coupling Reaction:
-
To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C, add DCC (1.1 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and neutralize with NMM (1.1 eq) at 0°C.
-
Add the neutralized glycine methyl ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Z-Thr(Bzl)-Gly-OMe.
-
-
Deprotection of Z and Bzl Groups by Catalytic Hydrogenation:
-
Dissolve the purified Z-Thr(Bzl)-Gly-OMe in methanol.
-
Carefully add 10% Pd/C (catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Thr-Gly-OMe.
-
Solid-Phase Synthesis Incorporating this compound for Fragment Condensation
This protocol describes the synthesis of a protected peptide fragment on a resin, where this compound is incorporated. This fragment can then be cleaved from the resin with its protecting groups intact for use in solution-phase fragment condensation.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids for the initial sequence
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Acetic acid/Trifluoroethanol/DCM solution for cleavage
Protocol:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Couple the first Fmoc-protected amino acid according to standard protocols for this resin.
-
-
Peptide Elongation:
-
Perform cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of the subsequent Fmoc-amino acids using a suitable activation method (e.g., HBTU/HOBt/DIEA).
-
-
Incorporation of this compound:
-
After the final Fmoc deprotection, wash the resin thoroughly.
-
In a separate vessel, pre-activate this compound (3 eq) with a coupling reagent such as DIC (3 eq) and HOBt (3 eq) in DMF.
-
Add the activated this compound solution to the resin and couple for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, a recoupling may be necessary.
-
-
Cleavage of the Protected Fragment:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (e.g., 2:1:7 v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude protected peptide fragment.
-
-
Purification of the Protected Fragment:
-
Purify the crude fragment by flash chromatography or preparative HPLC to obtain the pure Z-Thr(Bzl)-...-peptide fragment.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (this compound).
General Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
SPPS Cycle for Fragment Synthesis
Caption: A typical cycle for solid-phase peptide synthesis (SPPS) for fragment preparation.
Characterization
The synthesized peptides should be characterized to confirm their identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude and purified peptides. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide, both in its protected and deprotected forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides or fragments, ¹H and ¹³C NMR can provide detailed structural information and confirm the presence of the protecting groups and the correct amino acid sequence.
Conclusion
This compound is a versatile building block for peptide synthesis, particularly in solution-phase strategies and for the preparation of protected fragments for convergent synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively incorporate this derivative into their desired peptide sequences. Careful execution of the coupling and deprotection steps, along with rigorous purification and characterization, will ensure the successful synthesis of high-quality peptides containing this compound.
References
Application Notes and Protocols for Z-Thr(Bzl)-OH in the Synthesis of Complex Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-benzyloxycarbonyl-L-threonine, glycosylated with a per-O-benzylated carbohydrate moiety (Z-Thr(Bzl)-OH), in the synthesis of complex O-linked glycopeptides. This building block approach is a cornerstone in the chemical synthesis of homogeneous glycopeptides for research in glycobiology, immunology, and drug discovery.
Introduction
The synthesis of complex glycopeptides is a challenging yet essential task for elucidating the intricate roles of glycosylation in biological processes. The use of pre-formed glycosylated amino acid building blocks in solid-phase peptide synthesis (SPPS) is a widely adopted strategy to control the site and structure of the glycan moiety. The this compound building block offers a robust protecting group strategy. The benzyloxycarbonyl (Z) group on the N-terminus and the benzyl (Bzl) ethers on the carbohydrate hydroxyls are stable to the conditions of Fmoc-based SPPS and can be removed simultaneously in the final deprotection step via catalytic hydrogenation. This approach is particularly advantageous for the synthesis of glycopeptides sensitive to acidic cleavage conditions that can degrade certain glycosidic linkages.
Synthesis of the Z-Thr(Glycan(Bzl)n)-OH Building Block
Protocol 1: Synthesis of a Glycosylated Z-Threonine Building Block
This protocol involves three main stages: preparation of the glycosyl donor, preparation of the glycosyl acceptor (Z-Thr-OR'), and the glycosylation reaction, followed by deprotection to yield the final building block.
1. Preparation of the Per-O-benzylated Glycosyl Donor:
-
Starting Material: A suitable monosaccharide (e.g., D-galactose, D-glucose).
-
Procedure:
-
Per-O-acetylation of the monosaccharide using acetic anhydride and a catalyst (e.g., pyridine or iodine).
-
Conversion of the per-O-acetylated sugar to a glycosyl bromide using HBr in acetic acid.
-
Reaction of the glycosyl bromide with a suitable alcohol (e.g., thiophenol) to create a thioglycoside.
-
Deacetylation using a base (e.g., sodium methoxide in methanol).
-
Per-O-benzylation of the thioglycoside using benzyl bromide and a strong base (e.g., sodium hydride) in an anhydrous solvent like DMF.
-
Conversion of the per-O-benzylated thioglycoside to a more reactive glycosyl donor, such as a trichloroacetimidate, by reaction with trichloroacetonitrile and a base (e.g., DBU).
-
2. Preparation of the Glycosyl Acceptor (e.g., Z-Thr-OAllyl):
-
Starting Material: N-α-Z-L-Threonine.
-
Procedure:
-
Protection of the carboxylic acid of Z-Thr-OH as an allyl ester by reacting with allyl bromide in the presence of a base (e.g., cesium carbonate) in DMF.
-
3. Glycosylation Reaction:
-
Procedure:
-
Dissolve the Z-Thr-OAllyl acceptor and the per-O-benzylated glycosyl trichloroacetimidate donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the reaction to a low temperature (e.g., -40 °C).
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and purify the glycosylated product by column chromatography.
-
4. Final Deprotection of the Carboxyl Group:
-
Procedure:
-
Remove the allyl ester from the glycosylated product using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an anhydrous solvent.
-
Purify the final Z-Thr(Glycan(Bzl)n)-OH building block by chromatography or crystallization.
-
Solid-Phase Synthesis of Glycopeptides using this compound
The following is a general protocol for the incorporation of the this compound building block into a peptide sequence using manual or automated Fmoc-based SPPS.
Protocol 2: Solid-Phase Glycopeptide Synthesis
1. Resin Preparation:
-
Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent (e.g., DMF) for at least 30 minutes.
-
If using a pre-loaded resin, proceed to the first deprotection step. Otherwise, couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
3. Amino Acid Coupling:
-
Standard Amino Acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base (e.g., DIPEA; 6-10 equivalents) and pre-activate for 1-2 minutes. Add the solution to the resin and agitate for 1-2 hours.
-
This compound Coupling: Due to potential steric hindrance, a longer coupling time or double coupling may be necessary. A modified procedure using a mechanical shaker at the coupling step can facilitate the recovery of any unreacted building block[1].
-
Dissolve the this compound building block (1.5-3 equivalents) and a suitable coupling reagent (e.g., HCTU or PyBOP) in DMF. Add a base (e.g., DIPEA) and pre-activate.
-
Add the activated solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is observed.
-
If coupling is incomplete, drain the solution and repeat the coupling step with fresh reagents.
-
4. Washing:
-
After each coupling and deprotection step, wash the resin extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
6. Cleavage and Global Deprotection:
-
After the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Simultaneous Cleavage and Deprotection (for acid-labile resins): A standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is generally not suitable for benzyl-protected glycopeptides as it can lead to deglycosylation[2].
-
Two-Step Cleavage and Deprotection:
-
Cleavage from Resin: Cleave the glycopeptide from the resin using a mild cleavage cocktail appropriate for the chosen resin that keeps the Z and Bzl groups intact (e.g., for a hyper-acid sensitive resin like 2-chlorotrityl chloride resin, a solution of acetic acid/trifluoroethanol/DCM can be used).
-
Global Deprotection (Hydrogenolysis):
-
Dissolve the protected glycopeptide in a suitable solvent mixture (e.g., DMF/water or acetic acid).
-
Add a palladium catalyst (e.g., 10% Pd/C or Pd(OH)₂/C).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric or elevated pressure until the reaction is complete (monitored by HPLC or mass spectrometry). This step removes both the N-terminal Z group and the O-benzyl ethers from the glycan[1].
-
Filter the catalyst and purify the deprotected glycopeptide.
-
-
7. Purification and Characterization:
-
Purify the crude glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.
Quantitative Data
Quantitative data for the synthesis of glycopeptides can vary significantly depending on the sequence, the complexity of the glycan, and the specific synthetic conditions employed. The following tables summarize representative data from the literature for the synthesis of O-linked glycopeptides, highlighting key challenges and outcomes.
Table 1: Coupling Efficiency and Side Reactions of Glycosylated Threonine Derivatives
| Coupling Condition | Reagent | Time (h) | Coupling Yield (%) | Epimerization (%) | Notes |
| Standard | HBTU/HOBt/DIPEA | 2 | >95 | <1.5 | Generally low epimerization for threonine derivatives compared to serine. |
| Forcing | HATU/DIPEA | 4 | Variable | <1.5 | Under forcing conditions, β-elimination can become a significant side reaction. |
Data adapted from studies on Fmoc-protected glycosylated threonine derivatives.
Table 2: Representative Yields for Solid-Phase Glycopeptide Synthesis
| Glycopeptide Target | Synthesis Strategy | Overall Yield (%) | Purity (%) | Reference |
| Asialo-[Ala18]-B-chain of human α2HS glycoprotein | SPPS with benzyl-protected disaccharide-serine | Not explicitly stated, but successful synthesis reported | High after HPLC | [1] |
| MUC1 Glycopeptide Thioester | SPPS on 2-chlorotrityl chloride resin | 4 (over 41 steps) | High after HPLC | |
| MUC1 Glycopeptide Thioester | SPPS on sulfamylbutyryl resin | 9 | High after HPLC |
Visualizations
Experimental Workflow for Glycopeptide Synthesis
Caption: General workflow for the synthesis of complex glycopeptides.
Logical Relationship of Protecting Groups
Caption: Orthogonality of protecting groups in glycopeptide synthesis.
Conclusion
The use of this compound as a building block in SPPS provides a reliable method for the synthesis of complex O-linked glycopeptides. While the synthesis of the building block itself is a multi-step process, its stability during peptide chain elongation and the ability for simultaneous deprotection of the Z and benzyl groups via hydrogenolysis offer significant advantages. This approach avoids harsh acidic conditions that can be detrimental to sensitive glycopeptides, ultimately enabling the production of well-defined glycoconjugates for critical applications in science and medicine. Careful optimization of coupling and deprotection steps is crucial for achieving high yields and purity of the final product.
References
Application Notes and Protocols for N-Terminal Protection using Z-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-Thr(Bzl)-OH for the N-terminal protection of peptides during solid-phase peptide synthesis (SPPS). This document outlines the chemical properties, detailed experimental protocols for coupling and deprotection, and a comparative analysis of this protecting group strategy.
Introduction
This compound, or N-Benzyloxycarbonyl-O-benzyl-L-threonine, is a derivative of the amino acid threonine widely employed in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino group, while the benzyl (Bzl) group provides semi-permanent protection for the side-chain hydroxyl group. This protecting group strategy is predominantly utilized within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).
The Z-group offers the advantage of being stable to the mildly acidic and basic conditions often used in SPPS, allowing for orthogonal deprotection strategies. This characteristic is particularly valuable in the synthesis of protected peptide fragments destined for convergent synthesis approaches. The removal of the N-terminal Z-group is typically achieved through catalytic hydrogenation or by treatment with strong acids, such as hydrogen bromide in acetic acid.
Data Presentation
Comparison of N-Terminal Protecting Groups
The selection of an appropriate N-terminal protecting group is critical for the success of peptide synthesis. The following table provides a comparative overview of commonly used N-terminal protecting groups.
| Protecting Group | Chemical Structure | Deprotection Conditions | Advantages | Disadvantages |
| Z (Benzyloxycarbonyl) | Benzyl-O-(C=O)- | Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acid (e.g., HBr/AcOH) | Stable to mild acid and base; Useful for fragment synthesis. | Requires specific deprotection methods not always compatible with all residues (e.g., sulfur-containing). |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Moderate Acid (e.g., TFA) | Easily removed; Well-established protocols. | Repetitive acid treatment can lead to side reactions. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base (e.g., 20% piperidine in DMF) | Mild deprotection conditions; Orthogonal to acid-labile side-chain protecting groups. | Base-labile protecting groups on side chains cannot be used. |
Quantitative Performance Data for this compound
While extensive quantitative data for the coupling and deprotection of this compound is not broadly published in comparative studies, typical yields for individual steps in well-optimized Boc/Bzl SPPS are generally high.
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >99% | Monitored by Kaiser test; double coupling if necessary. |
| N-terminal Z-Group Deprotection Yield (Catalytic Hydrogenation) | High | Dependent on catalyst activity and substrate accessibility. |
| N-terminal Z-Group Deprotection Yield (HBr/AcOH) | High | Harsh conditions may affect sensitive residues. |
Experimental Protocols
N-Terminal Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using the DIC/HOBt method.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Confirmation of Free Amine: Perform a Kaiser test to confirm the presence of a free primary amine on the resin. A positive test (blue beads) indicates the resin is ready for coupling.
-
Activation of this compound: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
-
Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative test (colorless or yellow beads) indicates a complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and finally DMF (3 x).
N-Terminal Z-Group Deprotection
This method is a milder alternative to direct hydrogenation with H₂ gas.
Materials:
-
Z-protected peptide-resin
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or 1,4-cyclohexadiene (hydrogen donor)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent within a reaction vessel suitable for hydrogenation.
-
Catalyst and Donor Addition: Add 10% Pd/C (typically 0.1 to 0.2 equivalents relative to the peptide) to the resin suspension.
-
Add a large excess (e.g., 10-20 equivalents) of the hydrogen donor (ammonium formate or 1,4-cyclohexadiene).
-
Reaction: Purge the vessel with an inert gas and agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a cleaved sample. Reaction times can vary from a few hours to overnight.
-
Catalyst Removal: Once the deprotection is complete, filter the reaction mixture to remove the Pd/C catalyst.
-
Washing: Wash the resin thoroughly with the reaction solvent to remove any residual reagents.
This is a harsher method and should be used with caution, especially with peptides containing acid-sensitive residues.
Materials:
-
Z-protected peptide-resin
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anhydrous Dichloromethane (DCM)
-
Scavengers (e.g., anisole, if necessary)
Procedure:
-
Resin Preparation: Swell the Z-protected peptide-resin in anhydrous DCM.
-
Deprotection Reaction: Add a solution of 33% HBr in acetic acid to the resin. If the peptide contains sensitive residues like tryptophan or methionine, add appropriate scavengers.
-
Agitate the mixture at room temperature for 30-90 minutes.
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM to remove residual acid and byproducts.
-
Neutralization: Neutralize the resulting amine hydrobromide salt on the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF before proceeding to the next coupling step.
Mandatory Visualizations
Caption: Experimental workflow for N-terminal protection with this compound.
Caption: Deprotection pathways for the N-terminal Z-group.
Application Notes and Protocols for the Coupling of Z-Thr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic incorporation of protected amino acids is fundamental to achieving the desired peptide sequence with high fidelity and yield. Z-Thr(Bzl)-OH, or N-Benzyloxycarbonyl-O-benzyl-L-threonine, is a critical building block for the synthesis of complex peptides and therapeutic candidates. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) ether safeguards the hydroxyl side chain of the threonine residue. This dual protection scheme is particularly advantageous in solution-phase peptide synthesis, allowing for the selective deprotection of either the N-terminus or the side chain, a key feature in fragment condensation strategies.
These application notes provide detailed experimental procedures for the efficient coupling of this compound to a peptide chain, a crucial step for researchers engaged in peptide chemistry and drug development. The protocols outlined below focus on common and effective coupling methodologies, offering a comparative overview to guide the selection of the most appropriate technique for a given synthetic challenge.
Data Presentation: Comparison of Common Coupling Methods for this compound
The choice of coupling reagent significantly impacts reaction efficiency, time, and the purity of the final product. Below is a summary of quantitative data for common coupling methods, providing a baseline for expected outcomes when coupling this compound in a solution-phase synthesis.
| Coupling Method | Coupling Reagent(s) | Base | Typical Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Carbodiimide/Additive | EDC·HCl / HOBt | DIPEA | 12-24 | 85-95 | >95 | A widely used and cost-effective method. The reaction is monitored by TLC.[1] |
| Carbodiimide/Additive | DCC / HOBt | - | 12-24 | 80-90 | >95 | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[2][3][4] |
| Onium Salt | HBTU / HOBt | DIPEA | 2-6 | 90-98 | >95 | Faster reaction times compared to carbodiimides.[5] |
| Phosphonium Salt | PyBOP | DIPEA | 2-8 | 90-98 | >95 | Generates water-soluble byproducts, simplifying work-up. |
Yields and purities are representative and can vary based on the specific amino acid being coupled and the reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound to an N-terminally deprotected amino acid or peptide ester in solution-phase synthesis.
Protocol 1: Coupling of this compound using EDC·HCl and HOBt
This protocol describes a widely used and reliable method for peptide bond formation.
Materials and Reagents:
-
This compound
-
N-terminally deprotected amino acid or peptide methyl/ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if solubility is an issue)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the N-terminally deprotected amino acid or peptide ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.
-
Stir the solution at 0 °C for 15-20 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Transfer the activated this compound solution from step 2 to the amine solution from step 1 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure Z-protected dipeptide.
-
Protocol 2: Alternative Coupling using HBTU
This protocol offers a faster alternative to the EDC/HOBt method.
Materials and Reagents:
-
All materials from Protocol 1, with the following substitutions:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in place of EDC·HCl.
Procedure:
-
Preparation of the Amine Component: Follow step 1 from Protocol 1.
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine component solution from step 1 to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1. The work-up will also remove the water-soluble byproducts of HBTU.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Workflow for the solution-phase coupling of this compound.
Signaling Pathway of Peptide Bond Formation
Caption: General mechanism of peptide bond formation via activated ester.
References
Application Notes and Protocols for Z-Thr(Bzl)-OH Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), a critical building block in peptide synthesis. Understanding its solubility is paramount for efficient reaction setup, purification, and handling.
Introduction
This compound is a protected amino acid derivative widely employed in solution-phase and solid-phase peptide synthesis. The bulky hydrophobic protecting groups (Benzyloxycarbonyl and Benzyl) significantly influence its solubility profile, favoring organic solvents over aqueous media. Proper solvent selection is crucial to ensure homogeneous reaction conditions, prevent aggregation, and maximize yields.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2S,3R)-3-(benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid |
| Molecular Formula | C19H21NO5 |
| Molecular Weight | 343.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 125-128 °C |
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility for protected amino acids, the following table provides a qualitative and semi-quantitative guide. The solubility is influenced by solvent polarity, hydrogen bonding capability, and steric factors.
| Solvent | Chemical Class | Polarity Index | Expected Solubility | Notes and Recommendations |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Highly Soluble | A common and effective solvent for peptide synthesis due to its excellent solvating properties for protected amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | Highly Soluble | Similar to DMF, NMP is an excellent solvent for peptide synthesis and is often used as a greener alternative. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds, including this compound. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | A good solvent for swelling polystyrene resins in solid-phase peptide synthesis and for dissolving protected amino acids. |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | A moderately polar ether that can be used for dissolving this compound, often in combination with other solvents. |
| Acetonitrile (ACN) | Nitrile | 5.8 | Moderately Soluble | Less effective than DMF or NMP but can be used. Solubility may be limited at higher concentrations. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Slightly Soluble | A less polar solvent where solubility is expected to be lower. Often used in extraction and purification steps. |
| Methanol (MeOH) | Polar Protic | 5.1 | Slightly Soluble | The presence of the hydroxyl group can interact with the protected amino acid, but solubility is generally lower than in polar aprotic solvents. |
| Ethanol (EtOH) | Polar Protic | 4.3 | Slightly Soluble | Similar to methanol, solubility is limited. |
| Isopropanol (IPA) | Polar Protic | 3.9 | Slightly Soluble | Lower polarity compared to methanol and ethanol, resulting in lower solubility. |
| Hexane | Nonpolar | 0.1 | Insoluble | This compound is a polar molecule and is not expected to be soluble in nonpolar solvents like hexane. |
| Toluene | Nonpolar | 2.4 | Insoluble | Similar to hexane, toluene is a nonpolar solvent and is not suitable for dissolving this compound. |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (high purity)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for 2 minutes.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, carefully remove the vial and allow the undissolved solid to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Diagrams
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent for this compound in the context of peptide synthesis.
Caption: Solvent selection workflow for this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its effective use in peptide synthesis. While highly soluble in polar aprotic solvents like DMF, NMP, and DMSO, its solubility is limited in less polar and protic solvents. The provided protocols and workflows offer a systematic approach to solvent selection and solubility determination, enabling researchers to optimize their synthetic procedures for improved efficiency and yield. It is always recommended to perform a preliminary solubility test with a small amount of material before proceeding with a large-scale reaction.
Step-by-Step Guide for the Laboratory Use of Z-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-α-Cbz-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), a key building block in peptide synthesis. This document outlines its chemical properties, detailed experimental protocols for its application in solution-phase peptide synthesis, and its utility in creating protected peptide fragments for convergent synthesis strategies.
Introduction to this compound
This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection makes it a valuable reagent in peptide chemistry, particularly for strategies requiring orthogonal deprotection schemes. The Z group is stable under the acidic and basic conditions used to remove Boc and Fmoc protecting groups, respectively, but can be selectively cleaved under neutral conditions via catalytic hydrogenation. This property is highly advantageous in the synthesis of complex peptides and for preparing protected peptide fragments that can be coupled in a convergent synthesis approach.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful synthetic outcomes.
| Property | Value | Citations |
| CAS Number | 69863-36-1 | [1] |
| Molecular Formula | C₁₉H₂₁NO₅ | [1] |
| Molecular Weight | 343.37 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 77-80 °C | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended. | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Solution-Phase Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis (SPPS). The following protocols detail the steps for coupling this compound to another amino acid ester and the subsequent deprotection of the Z-group.
Peptide Coupling using DCC/HOBt
This protocol describes a standard method for forming a peptide bond between this compound and the free amine of an amino acid ester using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA or TEA (1.0 equivalent) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled this compound solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Add the neutralized amino acid ester solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the protected dipeptide.
-
Expected Yields: Typical yields for DCC/HOBt couplings in solution-phase synthesis are generally high, often exceeding 80-90%, depending on the specific amino acids being coupled.
Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol outlines the removal of the N-terminal Z (Cbz) group via catalytic hydrogenation, which is the standard method for its cleavage.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-16 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol or ethanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
-
Expected Yields: Catalytic hydrogenation for Z-group deprotection is generally a very efficient and clean reaction, with yields often being quantitative (>95%).
Logical Workflow and Application in Research
The use of this compound is integral to specific peptide synthesis strategies. Below are diagrams illustrating the experimental workflow and a conceptual application in kinase signaling research.
Custom peptides synthesized using building blocks like this compound are valuable tools for studying cellular signaling pathways, such as those mediated by kinases. These synthetic peptides can act as substrates, inhibitors, or modulators of protein-protein interactions.
Conclusion
This compound is a versatile and essential reagent for researchers engaged in peptide synthesis. Its unique orthogonal deprotection properties make it particularly suitable for the solution-phase synthesis of complex peptides and protected fragments. The protocols outlined in this document provide a robust framework for the successful application of this compound in the laboratory, enabling the synthesis of custom peptides for a wide range of applications in drug discovery and biomedical research.
References
Troubleshooting & Optimization
Common side reactions with Z-Thr(Bzl)-OH in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Z-Thr(Bzl)-OH in their peptide synthesis workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The primary side reactions associated with the use of this compound, particularly in solution-phase synthesis, include O-acylation of the threonine side chain, racemization during coupling, and β-elimination under basic conditions. Each of these can lead to the formation of impurities that may be difficult to separate from the desired peptide.
Q2: How can I detect the occurrence of these side reactions in my peptide product?
A2: A combination of analytical techniques is recommended for the detection of side reaction byproducts. High-Performance Liquid Chromatography (HPLC) can reveal the presence of impurities as extra peaks in the chromatogram. Mass Spectrometry (MS) is crucial for identifying the mass of these impurities, which can confirm O-acylation (addition of an acyl group mass), or β-elimination (loss of the benzyl group and water). Chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids can be used to determine the extent of racemization.
Q3: Is this compound more suited for solid-phase or solution-phase peptide synthesis?
A3: this compound is predominantly utilized in solution-phase peptide synthesis.[1] The benzyloxycarbonyl (Z) protecting group is typically removed by catalytic hydrogenation, a condition not generally compatible with standard solid-phase synthesis resins.[1]
Troubleshooting Guides
O-Acylation of the Threonine Side Chain
O-acylation is a common side reaction for hydroxyl-containing amino acids like threonine, where the side-chain hydroxyl group is acylated by the activated carboxyl group of the incoming amino acid.[2][3]
Potential Causes:
-
Over-activation of the carboxylic acid: Using highly reactive coupling reagents can lead to indiscriminate acylation.
-
Prolonged coupling times: Extended reaction times increase the likelihood of side-chain acylation.
-
Use of certain active esters: Some active ester methods are more prone to causing O-acylation.[2]
Troubleshooting and Prevention:
| Strategy | Detailed Protocol |
| Optimize Coupling Reagent | When using carbodiimide coupling agents like DCC or EDC, the addition of a hydroxylamine derivative such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is recommended. These additives react with the O-acylisourea intermediate to form a less reactive HOBt or HOAt active ester, which is less prone to cause O-acylation while still being effective for amide bond formation. |
| Control Reaction Time | Monitor the progress of the coupling reaction using a suitable method (e.g., TLC or a small-scale test reaction with a colorimetric indicator like the Kaiser test on a secondary amine). Once the primary amine is consumed, work up the reaction to prevent further reaction at the hydroxyl group. |
| Choice of Solvent | The choice of solvent can influence the rate of both the desired N-acylation and the undesired O-acylation. Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. Empirical optimization for a specific peptide sequence may be necessary. |
| Use of Additives | For active ester couplings that are particularly prone to O-acylation, the addition of weakly acidic phenols like 2,4-dinitrophenol or pentachlorophenol has been shown to suppress this side reaction. |
Troubleshooting Workflow for O-Acylation
Caption: Troubleshooting workflow for O-acylation.
Racemization
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of D and L isomers. This is a significant issue as it can lead to biologically inactive or even harmful peptides. Z-protected amino acids, when activated, are susceptible to racemization.
Potential Causes:
-
Activation Method: Certain activation methods, like the use of mixed anhydrides or carbodiimides without additives, are more prone to causing racemization.
-
Base: The presence of excess base can promote racemization by abstracting the α-proton of the activated amino acid.
-
Solvent: The polarity of the solvent can influence the rate of racemization.
Troubleshooting and Prevention:
| Strategy | Detailed Protocol |
| Use Racemization-Suppressing Additives | When using carbodiimide coupling reagents, always include an additive like HOBt or HOAt. These additives react with the activated intermediate to form an active ester that is less susceptible to racemization. |
| Control Base Stoichiometry | Use the minimum amount of a sterically hindered base (e.g., N,N-diisopropylethylamine - DIPEA) necessary to neutralize any acid formed during the reaction. Avoid using an excess of tertiary amines. |
| Optimize Solvent Choice | The rate of racemization can be solvent-dependent. While DMF and DCM are common, exploring other solvents may be beneficial for particularly sensitive couplings. |
| Lower Reaction Temperature | Performing the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) can significantly reduce the rate of racemization. |
Logical Diagram of Racemization Prevention
Caption: Key factors in preventing racemization.
β-Elimination
Under basic conditions, the benzyl ether of the threonine side chain can undergo β-elimination, leading to the formation of a dehydroamino acid residue. This is particularly a concern if the peptide synthesis strategy involves steps with strong bases.
Potential Causes:
-
Exposure to Strong Bases: Deprotection steps or other reactions involving strong bases can induce β-elimination.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of β-elimination.
Troubleshooting and Prevention:
| Strategy | Detailed Protocol |
| Avoid Strong Bases | If possible, design the synthetic route to avoid the use of strong bases, especially in steps following the incorporation of this compound. If a basic step is unavoidable, use a milder base and carefully control the reaction time and temperature. |
| Maintain Low Temperatures | If a basic treatment is necessary, perform the reaction at the lowest possible temperature to minimize the rate of β-elimination. |
| Alternative Protecting Group Strategy | If β-elimination is a persistent issue, consider using a different side-chain protecting group for threonine that is more stable to the required reaction conditions. |
Workflow for Mitigating β-Elimination
Caption: Workflow for mitigating β-elimination.
Summary of Side Reactions and Prevention Strategies
| Side Reaction | Conditions Favoring Reaction | Key Prevention Strategies |
| O-Acylation | Highly active coupling reagents, prolonged coupling times. | Use carbodiimides with HOBt/HOAt; monitor reaction progress and time. |
| Racemization | Certain activation methods (e.g., mixed anhydride), excess base. | Use racemization-suppressing additives (HOBt/HOAt); minimize base; lower reaction temperature. |
| β-Elimination | Exposure to strong bases, elevated temperatures. | Avoid strong bases where possible; maintain low reaction temperatures. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DCC/HOBt
-
Dissolution: Dissolve this compound (1 equivalent) and the amino component (e.g., a peptide ester, 1 equivalent) in an appropriate solvent (e.g., DCM or DMF).
-
Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, dilute base, and brine) to remove excess reagents and byproducts. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the resulting peptide by flash chromatography or recrystallization.
Protocol 2: Deprotection of Z and Bzl Groups by Catalytic Hydrogenation
-
Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the peptide).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the removal of both protecting groups.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Purification: Purify the final peptide, if necessary, by HPLC or other suitable methods.
References
Preventing racemization of Z-Thr(Bzl)-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of Z-Thr(Bzl)-OH during the crucial activation step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the threonine residue during the activation of its carboxylic acid group for peptide bond formation. This results in the conversion of the pure L-enantiomer into a mixture of both L- and D-isomers. The presence of the resulting D-diastereomer in the final peptide can be difficult to remove and may significantly alter its biological activity.
Q2: What is the primary mechanism of racemization for this compound?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a planar 5(4H)-oxazolone intermediate. The activation of the carboxyl group facilitates this cyclization. The oxazolone's alpha-proton is susceptible to abstraction by a base, leading to a loss of chirality. Reprotonation can occur from either side, resulting in a racemic mixture. A secondary mechanism involves direct enolization via proton abstraction from the alpha-carbon of the activated amino acid.
Q3: Which factors primarily influence the extent of racemization during the activation of this compound?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to higher levels of racemization.
-
Additives: The presence of additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming active esters that are less prone to oxazolone formation.[1]
-
Base: The type and concentration of the base used are crucial. Strong, sterically hindered bases like diisopropylethylamine (DIEA) can promote racemization. Weaker bases like N-methylmorpholine (NMM) are often preferred.[2][3]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence racemization rates.
-
Pre-activation Time: Prolonged activation times before the addition of the amine component increase the risk of racemization.[3]
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final Peptide
This is a common issue that can often be traced back to the coupling step of this compound. Follow these steps to troubleshoot and mitigate the problem:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as a phosphonium-based reagent (e.g., PyBOP) or a uronium-based reagent (e.g., HATU, HBTU) in combination with an additive. |
| Absence or Ineffective Additive | Always use a racemization-suppressing additive. Oxyma is a highly effective and safer alternative to the potentially explosive HOBt and HOAt. |
| Excessive or Strong Base | Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) or collidine instead of DIEA. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for instance, at 0 °C. |
| Prolonged Pre-activation | Minimize the pre-activation time. Ideally, the activated this compound should be added to the amine component immediately after its formation. For some reagents, in-situ activation is preferred. |
| Solvent Effects | Where solubility allows, consider using less polar solvents or a mixture of solvents to potentially reduce racemization. |
Data Presentation
The extent of racemization is highly dependent on the specific coupling conditions. The following table summarizes representative data for the coupling of a sensitive Z-protected amino acid, Z-L-Phe, to L-Val-OMe, providing an indication of the performance of different reagents and conditions. While this data is not for this compound specifically, it offers a valuable comparison of common coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | D-Isomer (%) |
| BOP | - | NMM | CH₂Cl₂ | 0.4 |
| HBTU | - | NMM | CH₂Cl₂ | 1.2 |
| FDPP | - | NMM | CH₂Cl₂ | 1.8 |
| IBCF | - | NMM | CH₂Cl₂ | 5.4 |
| DCC | HOBt | - | DMF | <1 |
| DCC | - | - | DMF | 14.3 |
Note: This table is compiled from representative data to illustrate the relative performance of different coupling reagents and the importance of additives. Actual racemization levels for this compound may vary.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol describes a general procedure for the activation and coupling of this compound to an amino component (e.g., a resin-bound peptide with a free N-terminal amine) with the aim of minimizing racemization.
Materials:
-
This compound
-
Amino component (e.g., H-Peptide-Resin)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Swell the peptide-resin (if applicable) in the chosen solvent (DMF or DCM) for 30 minutes.
-
In a separate reaction vessel under an inert atmosphere, dissolve this compound (1.5 equivalents) and Oxyma (1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NMM, 2.0 equivalents).
-
Add DIC (1.5 equivalents) to the solution and stir for a pre-activation time of no more than 2-5 minutes.
-
Drain the solvent from the swollen resin and immediately add the activated this compound solution.
-
Allow the coupling reaction to proceed at 0 °C for 30 minutes and then let it warm to room temperature for an additional 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.
-
After the reaction is complete, drain the reaction mixture and wash the resin extensively with the solvent (3x), followed by DCM (3x) and Methanol (2x), and then dry under vacuum.
Protocol 2: Chiral HPLC Analysis for Quantifying Racemization
This method allows for the quantification of the diastereomeric impurity formed due to racemization.
Procedure:
-
Sample Preparation: Cleave a small sample of the peptide from the resin and deprotect it. Dissolve the crude peptide in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: If available, prepare standard solutions of the desired pure L,L-diastereomer and the L,D-diastereomer to determine their retention times.
-
Chiral HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column.
-
Elute the diastereomers using an isocratic mobile phase.
-
Monitor the elution profile at a wavelength appropriate for the Z-protecting group (e.g., 254 nm).
-
-
Quantification:
-
Integrate the peak areas of the L,L (desired) and L,D (racemized) diastereomers.
-
Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(L,D) / (Area(L,L) + Area(L,D))] * 100
-
Visualizations
Caption: Primary mechanisms of racemization during the activation of this compound.
Caption: Troubleshooting workflow for addressing racemization of this compound.
Caption: Experimental workflow for minimizing racemization during this compound coupling.
References
Z-Thr(Bzl)-OH incomplete deprotection issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Z-Thr(Bzl)-OH.
Troubleshooting Guide: Incomplete Deprotection of this compound
This guide addresses common problems, their potential causes, and recommended solutions for the removal of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups from this compound via catalytic hydrogenation.
Issue 1: Incomplete removal of both Z and Bzl groups.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Poisoning | - Use a fresh batch of high-quality catalyst. Catalyst activity can vary between suppliers and even batches. - Increase catalyst loading. A higher catalyst-to-substrate ratio can improve reaction rates. - Check for catalyst poisons. Sulfur-containing compounds, even in trace amounts, can poison palladium catalysts. Ensure all reagents and solvents are free from sulfur contamination. - Consider pre-treating the catalyst. Washing the catalyst with an acidic solution (e.g., HCl in a DMF/water mixture) can sometimes improve its efficacy. |
| Insufficient Hydrogen Source | - For standard hydrogenolysis: Ensure the system is properly purged with hydrogen gas (H₂) and maintained at an adequate pressure (e.g., atmospheric or higher). - For catalytic transfer hydrogenation (CTH): Use a sufficient excess of the hydrogen donor. Common donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1][2] |
| Poor Solubility of Substrate | - Optimize the solvent system. this compound and the partially deprotected intermediates may have limited solubility in certain solvents. Methanol is a common choice, but co-solvents like THF, ethyl acetate, or acetic acid may be necessary to ensure all species remain in solution throughout the reaction. |
| Sub-optimal Reaction Conditions | - Increase reaction time. Monitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Gently increase the temperature. While room temperature is often sufficient, a modest increase (e.g., to 40°C) can sometimes accelerate the reaction. Avoid excessive heat, which can promote side reactions. |
Issue 2: Selective but incomplete deprotection (e.g., Z group removed, but Bzl group remains, or vice versa).
| Potential Cause | Recommended Solution |
| Steric Hindrance | The O-benzyl group on the threonine side chain may be more sterically hindered than the N-terminal Z group, leading to a slower reaction rate. |
| Differential Reactivity | While both are benzyl-type protecting groups, their electronic environments are slightly different, which could lead to differential reactivity under certain conditions. |
| Insufficient Reaction Time or Catalyst | The reaction may not have been allowed to proceed to completion. |
| Solution | - Prolong the reaction time. Continue monitoring until both groups are cleaved. - Increase catalyst loading or hydrogen pressure/donor concentration. - Consider a more active catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for the hydrogenolysis of O-benzyl ethers and can be used for the simultaneous removal of Z and Bzl groups.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the deprotection of this compound?
A1: A common starting point is catalytic transfer hydrogenation due to its mild conditions and operational simplicity. A typical protocol would involve dissolving this compound in methanol, adding 10% Pd/C catalyst (approx. 10-20% by weight of the substrate), followed by the addition of a hydrogen donor such as ammonium formate (approx. 5-10 equivalents). The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for completion.
Q2: My reaction has stalled. How can I restart it?
A2: If the reaction has stalled, it is often due to catalyst deactivation. You can try filtering the reaction mixture through a pad of Celite to remove the old catalyst and then adding a fresh portion of catalyst. Ensure that your hydrogen source is not depleted if using H₂ gas.
Q3: Are there any known side reactions to be aware of during the deprotection of this compound?
A3: While hydrogenolysis is generally a clean reaction, potential side reactions can include:
-
Over-reduction: In some cases, aromatic rings can be reduced, although this is less common with palladium catalysts compared to platinum or rhodium.
-
N-O Acyl Shift: Under strongly acidic conditions, an N-O acyl shift can occur in serine and threonine residues, though this is less of a concern with the neutral conditions of hydrogenolysis.
Q4: Can I use other deprotection methods besides catalytic hydrogenation?
A4: While catalytic hydrogenation is the most common and mildest method, other options exist, though they are generally harsher:
-
Strong Acidolysis: Reagents like liquid hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid can cleave both Z and Bzl groups. However, these conditions are harsh and can lead to side reactions.
-
Sodium in Liquid Ammonia (Birch Reduction): This method can also be used but is often not compatible with other functional groups.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material. The fully deprotected threonine will have a much lower Rf value (be more polar). Intermediates (with one protecting group remaining) may also be visible.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more detailed picture of the reaction, allowing you to track the disappearance of the starting material and the appearance of the product and any intermediates or byproducts by their mass-to-charge ratio.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the hydrogenolytic deprotection of Z and Bzl groups. Note that optimal conditions should be determined empirically for this compound.
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) |
| Catalyst | 10% Pd/C, Pearlman's Catalyst (Pd(OH)₂/C) | 10% Pd/C |
| Catalyst Loading | 5-20% (w/w) | 10-50% (w/w) |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Ammonium formate, Formic acid, 1,4-cyclohexadiene |
| Hydrogen Donor Stoichiometry | N/A | 5-10 equivalents |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF, Acetic Acid | Methanol, Ethanol, THF/Water mixtures |
| Temperature | 25-40°C | 25-60°C |
| Typical Reaction Time | 2-24 hours | 30 minutes - 12 hours |
Experimental Protocols
Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation with Ammonium Formate
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Donor Addition: Add ammonium formate (5 equivalents) to the reaction mixture.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be further purified if necessary.
Visualizations
References
Technical Support Center: Z-Thr(Bzl)-OH Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing aggregation in peptides containing N-benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation when using this compound?
A1: this compound has two bulky, hydrophobic protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the O-benzyl (Bzl) group on the side chain. During solid-phase peptide synthesis (SPPS), especially as the peptide chain elongates, these groups promote strong intermolecular hydrogen bonding and hydrophobic interactions.[1] This leads to the self-association of peptide chains on the resin, forming insoluble aggregates that hinder subsequent chemical reactions.[2][3]
Q2: What are the primary indicators of on-resin aggregation during synthesis?
A2: The most common signs of on-resin aggregation include:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed volume is a strong indicator that the peptide chains are collapsing onto themselves.[2][3]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps become sluggish or fail to reach completion.
-
Inaccurate Colorimetric Tests: Standard monitoring tests like the Kaiser or TNBS test may give false negative results because the aggregated peptide chains are inaccessible to the test reagents.
-
Low Yield and Purity: The final crude peptide often shows low yield and a high percentage of deletion or truncated sequences upon analysis.
Q3: Can I predict if my peptide sequence with this compound will aggregate?
A3: While precise prediction is difficult, certain factors increase the likelihood of aggregation. Hydrophobic sequences are particularly prone to this issue. Aggregation is most likely to become a problem when the peptide chain is between 5 and 21 residues long. The C-terminal amino acids have the greatest influence on aggregation. Online prediction tools can help identify potentially difficult sequences, allowing for a proactive strategy.
Troubleshooting Guides
Issue 1: The coupling reaction for this compound (or the subsequent amino acid) is incomplete.
This is a classic sign of aggregation where the reactive sites on the resin-bound peptide are physically blocked.
| Solution | Description | Pros | Cons |
| Increase Temperature | Perform the coupling at an elevated temperature (e.g., 50-60°C). | Increased thermal energy disrupts secondary structures and improves reaction kinetics. | Requires specialized equipment; potential for side reactions like racemization if not optimized. |
| Change Solvent System | Switch from standard DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic agents. | NMP is a better solvating agent for aggregating peptides. Chaotropic salts (e.g., LiCl) disrupt hydrogen bonds. | NMP is more viscous and expensive. Chaotropic salts must be thoroughly washed out. |
| Use "Magic Mixture" | Employ a solvent system like DCM/DMF/NMP (1:1:1) with additives such as 1% Triton X-100 and 2M ethylene carbonate. | Highly effective at solubilizing difficult sequences. | Complex mixture preparation and removal. |
| Utilize Microwave Energy | Apply microwave irradiation during the coupling step. | Provides rapid and efficient heating, which can significantly reduce reaction times and break up aggregates. | Requires a dedicated microwave peptide synthesizer. |
| Sonication | Sonicate the reaction vessel during coupling. | The mechanical energy can help break apart aggregated clumps and improve reagent access. | Can be difficult to apply consistently and may potentially damage the resin support over time. |
Issue 2: The resin bed is shrinking and Fmoc-deprotection is slow.
This indicates that the peptide has collapsed and the deprotection reagent (piperidine) cannot efficiently access the Fmoc groups.
| Solution | Description | Pros | Cons |
| Switch to DBU | Use a 1-2% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for deprotection. | DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections. | Can catalyze aspartimide formation, especially in sequences containing Asp. |
| Incorporate Backbone Protection | Re-synthesize the peptide, incorporating a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-7 residues. | Effectively disrupts the hydrogen bonding that causes aggregation, significantly improving synthesis efficiency. | Requires specialized and expensive amino acid derivatives. |
| Use Pseudoproline Dipeptides | If the sequence allows, re-synthesize using a pseudoproline dipeptide at a Ser or Thr residue. | These structures act as "kink-inducers," effectively breaking up secondary structures like β-sheets. | Limited to specific dipeptide sequences (X-Ser or X-Thr). |
| Choose a Different Resin | Re-synthesize the peptide using a low-loading resin or a more hydrophilic resin backbone (e.g., PEG-based resins). | Increases the distance between peptide chains, reducing intermolecular aggregation. PEG resins improve solvation of the growing peptide. | Lower loading results in a smaller amount of peptide per synthesis. |
Quantitative Data Summary
The following table summarizes the impact of different synthesis strategies on the purity of a model aggregation-prone peptide containing this compound.
| Strategy | Solvent | Temperature | Additives | Crude Peptide Purity (%) |
| Standard | DMF | 25°C | None | 35% |
| High Temp | DMF | 60°C | None | 65% |
| Chaotropic Agent | DMF | 25°C | 0.4 M LiCl | 72% |
| NMP Solvent | NMP | 25°C | None | 75% |
| Combined | NMP | 60°C | 0.4 M LiCl | >90% |
Data is illustrative and based on typical outcomes for difficult sequences.
Experimental Protocols
Protocol 1: Optimized Coupling with Chaotropic Salts for this compound
This protocol is designed for a manual coupling step where aggregation is suspected.
-
Fmoc-Deprotection: Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF).
-
Chaotropic Wash: After deprotection and subsequent DMF washes, wash the resin with a solution of 0.4 M LiCl in DMF (3 x 1 minute). This helps to disrupt any existing secondary structures.
-
Final DMF Wash: Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of LiCl.
-
Amino Acid Activation: In a separate vial, pre-activate 4 equivalents of this compound with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Allow the coupling reaction to proceed for 2-4 hours. For highly difficult sequences, coupling can be performed at an elevated temperature (50°C).
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive (blue beads), indicating incomplete reaction, consider a second coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Test Cleavage and Analysis to Assess Aggregation
This protocol allows for a quick assessment of synthesis quality after a difficult coupling step.
-
Resin Sampling: After completing the coupling of the amino acid following this compound, remove a small sample of the peptide-resin (approx. 10-20 mg).
-
Washing and Drying: Wash the resin sample with DCM (3 x 1 mL) and dry it thoroughly under a stream of nitrogen.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) to the dry resin. Allow the cleavage to proceed for 2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to a microcentrifuge tube containing 1 mL of cold diethyl ether.
-
Isolation: Centrifuge the tube to pellet the crude peptide, carefully decant the ether, and allow the pellet to air dry.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. Check for the mass of the expected product and the presence of significant deletion sequences, which are indicative of aggregation-induced synthesis failure.
Visual Workflow Guides
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Caption: Experimental workflow for coupling this compound using chaotropic salts.
References
Technical Support Center: Optimizing Cleavage Conditions for Z-Thr(Bzl)-OH Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the cleavage and deprotection of peptides containing Z-Thr(Bzl)-OH (Nα-Benzyloxycarbonyl-O-benzyl-L-threonine).
Frequently Asked Questions (FAQs)
Q1: What are the standard cleavage conditions for a peptide containing this compound synthesized via Boc/Bzl strategy?
A1: Peptides containing this compound synthesized using a tert-Butoxycarbonyl (Boc) strategy with benzyl-based side-chain protection (Bzl) are typically cleaved and deprotected simultaneously using strong acids. The most common method is treatment with anhydrous hydrogen fluoride (HF).[1][2] Alternative strong acids like Trifluoromethanesulphonic acid (TFMSA) can also be used.[3][4]
Q2: Are the Z and Bzl groups removed under the same conditions?
A2: Yes, in the context of a final cleavage from the resin in a Boc/Bzl synthesis strategy, both the N-terminal Benzyloxycarbonyl (Z) group and the O-benzyl (Bzl) group on the threonine side chain are typically removed by strong acidolysis, such as with HF.[3] The Z group is resistant to milder acids like trifluoroacetic acid (TFA) which is used for Boc group removal during synthesis.
Q3: What is the most common side reaction to expect with Thr-containing peptides during acid cleavage?
A3: For peptides containing Threonine (Thr) and Serine (Ser), a significant side reaction under strong acidic conditions is the N-O acyl shift. This results in the formation of an O-acyl iso-peptide, which is an ester linkage that is more resistant to cleavage. This can lead to incomplete deprotection and purification difficulties.
Q4: How can the N-O acyl shift be reversed?
A4: The N-O acyl shift is a reversible process. To revert the ester linkage back to the correct amide bond, the cleaved peptide solution (typically in acetic acid) can be neutralized with a weak base. Commonly used bases include ammonium hydroxide (NH₄OH) or a 10% (w/vol) solution of ammonium bicarbonate (NH₄HCO₃) for about 30 minutes before lyophilization.
Q5: Why are scavengers necessary during HF cleavage, and which ones should I use?
A5: During cleavage, protecting groups are removed, generating reactive carbocations (e.g., benzyl and t-butyl cations). These can cause unwanted side reactions by alkylating sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). Scavengers are nucleophilic compounds that trap these carbocations. The choice of scavenger depends on the peptide sequence. Anisole is a widely used scavenger to prevent alkylation of tryptophan.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation during cleavage. 3. N-O acyl shift leading to purification loss. 4. Adsorption of the peptide to the resin. | 1. Increase cleavage time or use a higher HF-to-resin ratio. 2. Ensure sufficient scavenger concentration. 3. Implement a post-cleavage neutralization step to reverse the acyl shift. 4. After filtration, wash the resin with a small amount of fresh cleavage cocktail. |
| Presence of a Major Impurity with Similar Mass | 1. N-O acyl shift product (O-acyl iso-peptide). 2. Dehydration of Ser or Thr residues. 3. Aspartimide formation if Asp is present. | 1. Treat the crude peptide with a weak base (e.g., 10% NH₄HCO₃) to reverse the shift. 2. Optimize cleavage temperature and time; lower temperatures can reduce dehydration. 3. If Asp-Gly or Asp-Ser sequences are present, consider specialized cleavage protocols. |
| Incomplete Removal of Bzl or Z groups | 1. Insufficient cleavage time or temperature. 2. Ineffective HF cleavage cocktail. | 1. Extend the cleavage reaction time (e.g., from 1 hour to 1.5-2 hours) at 0°C. 2. Ensure the HF is anhydrous and the scavengers are fresh. For resistant protecting groups, a "high HF" step may be necessary. |
| Modification of Sensitive Residues (Trp, Met, Cys) | Alkylation by carbocations generated during cleavage. | Use an appropriate scavenger cocktail. For peptides with multiple sensitive residues, a combination of scavengers is recommended. |
Table 1: Common Scavenger Cocktails for HF Cleavage
| Peptide Contains | Recommended Scavenger(s) | Typical Ratio (Scavenger:HF) | Purpose |
| General Peptides | Anisole or p-Cresol | 10% (v/v) | General carbocation scavenger. |
| Trp | p-Cresol, Thioanisole | 5-10% (v/v) each | Prevents alkylation of the indole ring. |
| Met | Dimethyl Sulfide (DMS) | 10% (v/v) | Prevents S-alkylation. |
| Cys | p-Thiocresol | 5% (v/v) | Protects the free thiol group. |
| Arg(Tos) | Thioanisole | 10% (v/v) | Assists in the removal of the tosyl group. |
Experimental Protocols
Protocol 1: Standard "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions, especially for peptides containing sensitive residues.
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in an HF-resistant reaction vessel with a magnetic stir bar.
-
Low HF Step:
-
Add the appropriate scavengers, such as dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).
-
Cool the vessel to 0°C.
-
Distill a low concentration of anhydrous HF into the vessel (e.g., 2.5 mL per gram of resin).
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF and DMS under vacuum at 0°C.
-
-
High HF Step:
-
Re-cool the vessel to 0°C.
-
Distill a higher concentration of anhydrous HF into the vessel (without additional DMS).
-
Stir for 1 hour at 0°C.
-
Evaporate the HF under vacuum.
-
-
Work-up:
-
Wash the resin-peptide mixture with cold diethyl ether to remove scavengers.
-
Precipitate the peptide with cold diethyl ether and collect by centrifugation or filtration.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) for further processing.
-
Protocol 2: Reversal of N-O Acyl Shift
-
Following cleavage and ether precipitation, dissolve the crude peptide in 10-20% aqueous acetic acid.
-
Add a weak base, such as 10% (w/vol) ammonium bicarbonate (NH₄HCO₃), until the pH is neutral to slightly basic (pH 7.5-8.0).
-
Stir the solution at room temperature for 30-60 minutes.
-
Lyophilize the solution to obtain the crude peptide with the reversed acyl shift, ready for purification.
Visualizations
Caption: General workflow for cleavage and deprotection.
Caption: Decision tree for troubleshooting impurities.
References
Z-Thr(Bzl)-OH stability and storage recommendations
Welcome to the technical support center for Z-Thr(Bzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this protected amino acid in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and purity. Recommendations for both the solid form and when in solvent are summarized below.
Q2: What is the long-term stability of this compound?
A2: The stability of this compound is dependent on the storage conditions. As a powder, it can be stable for up to 3 years when stored at -20°C.[1][2] When dissolved in a solvent, its stability is reduced, and it is recommended to use the solution within a shorter timeframe.[1][2][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For peptide synthesis, it is typically dissolved in organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If you encounter solubility issues, gentle warming to 37°C and sonication in an ultrasonic bath may aid dissolution.
Q4: What are the primary applications of this compound?
A4: this compound is an amino acid derivative primarily used as a building block in peptide synthesis. The Z (benzyloxycarbonyl) group protects the N-terminus, and the Bzl (benzyl) group protects the hydroxyl side chain of threonine, preventing unwanted side reactions during peptide chain elongation.
Q5: How are the Z and Bzl protecting groups removed?
A5: The Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or under strong acidic conditions such as with HBr in acetic acid. The benzyl (Bzl) ether protecting the side chain is commonly removed using strong acids like liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), often during the final cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS).
Stability and Storage Recommendations
Proper handling and storage are critical for ensuring the integrity of this compound for your experiments. The following table summarizes the recommended storage conditions and stability data.
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| Room Temperature | Sealed in dry conditions | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses potential issues that may arise when using this compound in peptide synthesis.
// Nodes for Problems solubility [label="Poor Solubility in Coupling Solvent"]; coupling [label="Incomplete or Slow Coupling Reaction"]; deprotection [label="Difficulty in Removing Protecting Groups"]; side_reaction [label="Unexpected Side Product Formation"];
// Nodes for Causes and Solutions sol_cause1 [label="Cause: Aggregation of protected amino acid.", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; sol_sol1 [label="Solution:\n- Gently warm the solvent.\n- Use sonication to aid dissolution.\n- Prepare the solution fresh before use.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
coup_cause1 [label="Cause: Steric hindrance from Z and Bzl groups.", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; coup_sol1 [label="Solution:\n- Increase coupling time.\n- Use a more potent coupling agent (e.g., HATU, HCTU).\n- Perform a double coupling.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
dep_cause1 [label="Cause: Incomplete catalytic transfer for Z-group removal.", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; dep_sol1 [label="Solution:\n- Ensure catalyst is fresh and active.\n- Optimize hydrogen pressure and reaction time.\n- Consider strong acid cleavage if compatible.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
dep_cause2 [label="Cause: Insufficiently strong acid for Bzl-group removal.", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; dep_sol2 [label="Solution:\n- Use standard strong acids like HF or TFMSA.\n- Ensure appropriate scavengers are present in the cleavage cocktail.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
side_cause1 [label="Cause: Premature deprotection of Z or Bzl group.", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; side_sol1 [label="Solution:\n- Verify orthogonality of your protection strategy.\n- Avoid conditions that could partially cleave these groups.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> solubility; start -> coupling; start -> deprotection; start -> side_reaction;
solubility -> sol_cause1; sol_cause1 -> sol_sol1;
coupling -> coup_cause1; coup_cause1 -> coup_sol1;
deprotection -> dep_cause1; deprotection -> dep_cause2; dep_cause1 -> dep_sol1; dep_cause2 -> dep_sol2;
side_reaction -> side_cause1; side_cause1 -> side_sol1; } end_dot Caption: Troubleshooting Decision Tree for this compound Experiments.
Experimental Protocols
General Protocol for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for incorporating this compound into a growing peptide chain on a solid support.
// Workflow Path prep_resin -> prep_deprotect -> prep_wash1 -> coup_solution -> coup_reaction -> coup_mix -> post_wash -> post_test -> post_next; } end_dot Caption: Standard SPPS Workflow for this compound Incorporation.
Detailed Steps:
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent such as DMF for at least 30 minutes.
-
N-terminal Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF) from the peptide chain attached to the resin.
-
Washing: Thoroughly wash the resin to remove the deprotection solution and byproducts. A typical wash cycle would be DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF. Add an activating agent (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated this compound solution to the washed and deprotected peptide-resin.
-
Reaction Agitation: Agitate the reaction vessel for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.
-
Post-Coupling Wash: After the coupling time, drain the reaction vessel and wash the resin extensively with DMF to remove any unreacted amino acid and coupling reagents.
-
Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.
-
Next Step: Once the coupling is confirmed to be complete, you can proceed with the deprotection of the Z-group if it is the N-terminal residue of the desired fragment, or proceed to the next coupling step in the sequence. The side-chain Bzl group will be removed during the final cleavage from the resin.
References
Technical Support Center: Z-Thr(Bzl)-OH Usage in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses potential side reactions when using Z-Thr(Bzl)-OH in peptide synthesis and provides strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is "aspartimide formation" and does it occur when using this compound?
A1: Aspartimide formation is a common side reaction in peptide synthesis involving the cyclization of an aspartic acid (Asp) residue to form a five-membered succinimide ring. This is typically promoted by the basic conditions used for Fmoc-deprotection. The term "aspartimide" is specific to aspartic acid.
While you may be concerned about a similar intramolecular cyclization, it is important to clarify that aspartimide formation does not occur with threonine residues . The side reaction of concern when using threonine is the formation of a cyclic ester, known as a lactone , through the intramolecular O-acylation by the activated carboxyl group. Another potential, though less commonly discussed in this context, side reaction is the formation of an oxazolidinone .
Q2: What is lactone formation and why is it problematic?
A2: Lactone formation is an intramolecular side reaction where the hydroxyl group of the threonine side chain attacks the activated carboxyl group of the same amino acid, forming a stable cyclic ester. This side reaction is problematic as it leads to the termination of the peptide chain, resulting in truncated peptide sequences and a lower yield of the desired full-length peptide.[1]
Q3: What factors influence the formation of lactones and other side reactions with this compound?
A3: Several factors can influence the extent of side reactions:
-
Activation Method: The choice of coupling reagent and the duration of the activation step are critical. Over-activation or the use of highly reactive coupling reagents can increase the likelihood of intramolecular cyclization.
-
Base: The presence and strength of the base used during coupling can promote the deprotonation of the hydroxyl group, increasing its nucleophilicity and the rate of lactone formation.
-
Temperature: Elevated temperatures can accelerate the rate of side reactions.
-
Steric Hindrance: The benzyl (Bzl) protecting group on the threonine side chain offers some steric protection against side reactions. However, its stability and effectiveness can be influenced by the reaction conditions.
Q4: How can I detect the formation of lactones or other byproducts?
A4: The most effective way to detect side products is through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the crude peptide product. Lactone formation will result in a truncated peptide with a corresponding lower molecular weight, which can be identified by MS. HPLC can be used to separate the desired peptide from these byproducts.
Troubleshooting Guide: Minimizing Side Reactions with this compound
Issue: Low yield of the desired peptide and presence of truncated sequences.
This issue is often indicative of intramolecular side reactions such as lactone formation. The following troubleshooting steps and preventative measures can be taken:
Optimization of the Coupling Protocol
The choice of coupling reagent is crucial in minimizing O-acylation side reactions.
-
Recommended Reagents: Onium-based coupling reagents such as HBTU, HATU, HCTU, and PyBOP are generally preferred over carbodiimides like DCC or DIC, as they can lead to faster coupling times and reduced side reactions when used with an additive like HOBt or HOAt.[2][3] COMU is another highly efficient reagent that can be used.[4]
-
Pre-activation Time: Minimize the pre-activation time of this compound before adding it to the peptide-resin. A shorter activation time reduces the window for intramolecular cyclization to occur.
-
In situ Activation: Consider in situ activation, where the coupling reagent is added to the reaction vessel containing the resin and the amino acid simultaneously, rather than pre-activating the amino acid separately.
Control of Reaction Conditions
-
Temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C) to slow down the rate of potential side reactions.
-
Base: Use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid using an excess of base, as this can promote the side reaction.
Use of Additives
The addition of hydroxylamine derivatives can help to suppress O-acylation.
-
HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): These additives are commonly used with coupling reagents to suppress racemization and can also help to minimize O-acylation by forming less reactive active esters.
Data on Coupling Reagent Performance
| Coupling Reagent | Additive | Typical Base | Typical Solvent | Reaction Time (min) | Approximate Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [2] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | |
| COMU | None | DIPEA | DMF | 15-30 | >99 | |
| DCC | HOBt | None | DCM | 120 | ~90 |
Note: Yields are sequence-dependent and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Recommended Coupling using HATU
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 1 hour. If starting a new synthesis, deprotect the terminal Fmoc or Boc group according to standard procedures.
-
Amino Acid and Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid solution and allow to pre-activate for no more than 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Confirmation: Perform a Kaiser test (for free primary amines) or other appropriate test to confirm the completion of the coupling reaction.
Protocol 2: In situ Activation Coupling using HBTU/HOBt
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Reagent Addition: To the vessel containing the deprotected peptide-resin, add a solution of this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Initiation of Coupling: Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Confirmation: Wash the resin and confirm the completion of the reaction as described in Protocol 1.
Visual Guides
Mechanism of Threonine Lactone Formation
Caption: Intramolecular O-acylation of activated this compound leading to lactone formation.
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for diagnosing and addressing low peptide yield when using this compound.
References
Navigating Solubility Challenges: A Technical Guide to Z-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents is a critical first step in any successful experiment. This technical support guide provides strategies and detailed protocols to enhance the solubility of Z-Thr(Bzl)-OH, a commonly used protected amino acid in peptide synthesis.
This guide offers a comprehensive resource for troubleshooting solubility issues with this compound, featuring frequently asked questions, detailed experimental procedures, and quantitative solubility data. By understanding the chemical properties of this compound and employing the appropriate dissolution techniques, researchers can streamline their workflows and ensure the reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, or N-Benzyloxycarbonyl-O-benzyl-L-threonine, is a hydrophobic, protected amino acid. Due to the presence of the bulky, nonpolar benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, it exhibits poor solubility in aqueous solutions. It is generally soluble in polar aprotic organic solvents.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on empirical data and the solubility of analogous compounds, the following solvents are recommended, in order of decreasing dissolving power:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
While exact quantitative values for this compound are not widely published, qualitative assessments and data from similar protected amino acids suggest good solubility in DMF and DMSO.
Q3: I am still having trouble dissolving this compound even in the recommended solvents. What can I do?
A3: If you encounter persistent solubility issues, consider the following strategies:
-
Gentle Heating: Warming the solvent to 30-40°C can significantly increase the solubility of this compound. Avoid excessive heat, as it may lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and facilitate dissolution.
-
Co-solvents: For applications where a less polar solvent is required, dissolving this compound in a minimal amount of a strong solvent like DMF or DMSO first and then diluting with the desired solvent can be an effective strategy.
Q4: Can I use alcohols like methanol or ethanol to dissolve this compound?
A4: While this compound may have some limited solubility in alcohols, they are generally not the most effective primary solvents. They can, however, be used as co-solvents in some applications. It is advisable to first dissolve the compound in a stronger solvent like DMF or DMSO before adding an alcohol.
Troubleshooting Guide
This section provides a structured approach to addressing common solubility problems encountered with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound appears as a suspension or fine particles do not dissolve. | Insufficient solvent volume or inadequate solvent strength. | 1. Increase the volume of the solvent gradually. 2. Switch to a stronger recommended solvent (e.g., from DCM to DMF). |
| Oily residue or film forms at the bottom of the vial. | Compound may be "oiling out" due to poor solubility at the current concentration or temperature. | 1. Add a small amount of a stronger co-solvent (e.g., a few drops of DMSO). 2. Gently warm the solution while stirring. |
| Precipitation occurs when adding a co-solvent or transferring the solution. | The compound has reached its solubility limit in the final solvent mixture. | 1. Decrease the initial concentration of this compound. 2. Ensure the primary solvent is fully miscible with the co-solvent. 3. Add the concentrated solution dropwise to the co-solvent with vigorous stirring. |
Quantitative Solubility Data (Estimated)
While precise, publicly available quantitative solubility data for this compound is limited, the following table provides estimates based on the behavior of structurally similar protected amino acids and qualitative observations. These values should be used as a guideline for initial experiments.
| Solvent | Estimated Solubility (mg/mL at 25°C) | Notes |
| Dimethylformamide (DMF) | > 100 | Generally considered an excellent solvent. |
| Dimethyl sulfoxide (DMSO) | > 100 | Another excellent solvent, though its viscosity can be a factor. |
| N-Methyl-2-pyrrolidone (NMP) | > 100 | Similar to DMF and DMSO in dissolving power. |
| Dichloromethane (CH₂Cl₂) | 10 - 50 | Moderate solubility; may require warming or sonication for higher concentrations. |
| Methanol (MeOH) | < 10 | Limited solubility; best used as a co-solvent. |
| Ethanol (EtOH) | < 10 | Limited solubility; best used as a co-solvent. |
| Water | Insoluble | This compound is practically insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Peptide Synthesis Coupling
This protocol outlines the preparation of a this compound solution for use in a standard peptide coupling reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry glass vial.
-
Add the calculated volume of DMF to achieve the target concentration (e.g., 0.5 M).
-
Secure the cap on the vial.
-
Agitate the mixture using a vortex mixer for 1-2 minutes.
-
If the solid has not fully dissolved, place a small stir bar in the vial and stir at room temperature for 10-15 minutes.
-
For stubborn solubility issues, gently warm the vial to 30-40°C in a water bath while stirring until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Protocol 2: Sample Preparation for NMR Analysis
This protocol describes the dissolution of this compound for obtaining a Nuclear Magnetic Resonance (NMR) spectrum.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the mixture for 1-2 minutes until the solid is fully dissolved.
-
If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once a clear solution is obtained, transfer it to an NMR tube using a pipette.
-
Ensure the solution in the NMR tube is free of any air bubbles before analysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
By following the guidance in this technical support center, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful experimental outcomes.
Minimizing side products in Z-Thr(Bzl)-OH chemistry
Welcome to the Technical Support Center for Z-Thr(Bzl)-OH chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of peptides containing N-α-Z-O-benzyl-L-threonine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered when using this compound in peptide synthesis?
A1: The primary side products arise from three main sources: premature cleavage of the benzyl (Bzl) ether on the threonine side chain, O-acylation of the threonine hydroxyl group if the Bzl group is lost, and epimerization at the α-carbon of the threonine residue during activation and coupling. Additionally, side reactions common to all peptide synthesis, such as the formation of deletion sequences or byproducts from other amino acid residues, can also occur.
Q2: My peptide mass spectrum shows a peak corresponding to the desired peptide minus the mass of the benzyl group. What is the likely cause?
A2: This observation strongly suggests the premature cleavage of the benzyl ether from the threonine side chain. While the Bzl group is generally stable, it can be partially removed under the acidic conditions used for the cleavage of other protecting groups, particularly with prolonged exposure to trifluoroacetic acid (TFA). The resulting free hydroxyl group can lead to further side reactions.
Q3: I am observing a significant amount of a side product with the same mass as my desired peptide, but it elutes differently on HPLC. What could be the issue?
A3: This is often indicative of epimerization, the change in the stereochemistry at the α-carbon of the threonine residue. This can occur during the activation step of the coupling reaction, especially with certain coupling reagents and basic conditions. The resulting diastereomer will have different chromatographic properties but the same mass.
Q4: Can the Z-group be removed without affecting the Bzl-ether on the threonine side chain?
A4: Yes, the Z-group (benzyloxycarbonyl) and the Bzl-ether offer an orthogonal protection strategy. The Z-group can be selectively removed by catalytic transfer hydrogenation under conditions that leave the Bzl-ether intact. This allows for the synthesis of protected peptide fragments with a free N-terminus for further coupling.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Thr(Bzl) Protecting Group
Symptoms:
-
Mass spectrometry data shows a significant peak corresponding to the peptide without the benzyl group.
-
Appearance of unexpected side products related to the free hydroxyl group of threonine.
Root Cause: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, such as those used for the final cleavage of the peptide from the resin (e.g., high concentrations of TFA). The generated benzyl cation is a reactive species that can lead to other side products.
Solutions:
-
Optimize Cleavage Cocktail: Minimize the time the peptide is exposed to strong acid. Utilize a scavenger cocktail to trap the benzyl cations as they are formed.
-
Choice of Scavengers: While a universal scavenger cocktail is not always optimal, a combination of scavengers is generally more effective.
| Scavenger Cocktail Component | Purpose | Recommended Concentration (v/v) |
| Triisopropylsilane (TIS) | Reduces and traps carbocations. | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | A soft nucleophile that effectively scavenges benzyl cations. | 2.5% |
| Thioanisole | Prevents re-attachment of the benzyl group and protects other sensitive residues. | 5% |
| Water | Aids in the protonation and removal of protecting groups. | 2.5% - 5% |
Illustrative Data on Scavenger Effectiveness for Preventing Cys S-t-butylation (Adaptable for Thr(Bzl) Protection):
| Scavenger Cocktail (in TFA) | Relative Percentage of S-t-butylation Side Product |
| 95% TFA / 2.5% TIS / 2.5% H₂O | ~20% |
| 90% TFA / 5% Thioanisole / 5% TIS | ~9% |
| 90% TFA / 5% DMS / 5% TIS | ~10% |
This data, while specific to cysteine, demonstrates the principle of scavenger efficacy in trapping carbocations, which is directly applicable to protecting the Thr(Bzl) group.
Issue 2: O-Acylation of the Threonine Side Chain
Symptoms:
-
Mass spectrometry reveals a side product with an increased mass corresponding to the addition of an acyl group to the threonine-containing peptide.
-
This issue is often coupled with the premature loss of the Bzl protecting group.
Root Cause: If the benzyl ether is prematurely cleaved, the free hydroxyl group of threonine becomes a nucleophile and can be acylated during subsequent coupling steps, leading to a branched peptide. This side reaction is more pronounced in the presence of highly reactive coupling reagents.
Solutions:
-
Ensure Complete Bzl Protection: Verify the integrity of the this compound starting material.
-
Use Additives During Coupling: The addition of certain compounds can suppress O-acylation. From a series of compounds tested, 2,4-dinitrophenol and pentachlorophenol were found to be the most effective in preventing O-acylation of serine, threonine, and tyrosine during coupling with active esters.[1]
-
Optimize Coupling Conditions: Use a less reactive coupling reagent if O-acylation is a persistent issue.
Issue 3: Epimerization of the Threonine Residue
Symptoms:
-
The appearance of a diastereomeric impurity in the HPLC chromatogram, often as a shoulder or a closely eluting peak to the main product.
-
The mass of the impurity is identical to the desired peptide.
Root Cause: The α-proton of an activated amino acid is susceptible to abstraction by base, leading to racemization. The choice of coupling reagent and the amount of base used are critical factors.
Solutions:
-
Choice of Coupling Reagent: Reagents like HATU are known to react faster and with less epimerization compared to HBTU.[1] The use of carbodiimides like DIC in the presence of an additive such as HOBt or OxymaPure can also minimize racemization.
-
Control of Base: Use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA or Collidine). Avoid pre-activation times that are excessively long.
Comparative Epimerization with Different Coupling Reagents: Studies have shown that the extent of epimerization is highly dependent on the coupling method. For Z-dipeptides, DCC/HOBt generally leads to less epimerization than BOP or HBTU.[2]
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for protected fragments or Rink amide resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF).
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Optimized Cleavage of a Peptide Containing Thr(Bzl)
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A recommended cocktail is TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5 v/v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Selective Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
-
Substrate Preparation: Dissolve the Z-protected peptide containing the Thr(Bzl) residue in a suitable solvent such as methanol or a mixture of methanol and formic acid.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogen Donor: Add a hydrogen donor such as formic acid or ammonium formate. Formic acid can often be used as both the solvent and the hydrogen donor.[3]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Visualizations
Logical Workflow for Troubleshooting Premature Bzl-Group Cleavage
Caption: Troubleshooting workflow for premature Bzl-group cleavage.
Orthogonal Protection Strategy with this compound
Caption: Orthogonal deprotection pathways for this compound.
References
Z-Thr(Bzl)-OH handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Z-Thr(Bzl)-OH. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe handling and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as N-Benzyloxycarbonyl-O-benzyl-L-threonine, is a protected amino acid derivative. Its primary application is in peptide synthesis, where it serves as a building block for the incorporation of a threonine residue into a peptide chain. The Z (benzyloxycarbonyl) group protects the amine, and the Bzl (benzyl) group protects the hydroxyl side chain, preventing unwanted side reactions during the coupling process.
Q2: What are the key safety precautions I should take when handling this compound?
This compound is a chemical compound that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2] In case of dust formation, a dust respirator is recommended.[1][2]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Spills: In case of a small spill, use appropriate tools to collect the material into a waste disposal container. For larger spills, use a shovel for containment.
Q3: How should I properly store and dispose of this compound?
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is recommended to store at room temperature, sealed in a dry environment. Some suppliers recommend storage at 0-8 °C.
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental control regulations.
Q4: What are the typical physical and chemical properties of this compound?
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C19H21NO5 |
| Molecular Weight | 343.37 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 77-80 °C |
| Boiling Point (Predicted) | 539.3 ± 50.0 °C |
| Density (Predicted) | 1.228 ± 0.06 g/cm3 |
| pKa (Predicted) | 3.48 ± 0.10 |
| Solubility | Soluble in DMSO. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in peptide synthesis.
Issue 1: Low Coupling Efficiency
-
Possible Cause: Incomplete activation of the carboxylic acid.
-
Troubleshooting Steps:
-
Optimize Activation: Ensure that the coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA) are fresh and used in the correct stoichiometry. Pre-activation of the amino acid for a sufficient time before adding it to the resin can improve efficiency.
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the presence of free amines on the resin. A positive result indicates incomplete coupling.
-
Double Couple: If the initial coupling is incomplete, a second coupling step with a fresh portion of activated this compound may be necessary.
-
Issue 2: Aggregation of the Peptide-Resin
-
Possible Cause: The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, hindering further reactions.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a more effective solvent for disrupting hydrogen bonds, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO) to the reaction mixture.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl can help to disrupt aggregation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature can sometimes improve results, but should be done with caution to avoid side reactions.
-
Issue 3: Solubility Problems with this compound
-
Possible Cause: this compound may not be fully dissolved before the activation step.
-
Troubleshooting Steps:
-
Appropriate Solvent: Ensure you are using a suitable solvent for dissolution, such as Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Gentle Warming and Sonication: To aid dissolution, the solution can be gently warmed or placed in an ultrasonic bath.
-
Experimental Protocols
Below is a generalized workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).
General Workflow for this compound Coupling in SPPS
References
Validation & Comparative
Comparison of Z-Thr(Bzl)-OH and Boc-Thr(Bzl)-OH protecting groups
An Objective Comparison of Z-Thr(Bzl)-OH and Boc-Thr(Bzl)-OH Protecting Groups in Peptide Synthesis
For researchers and professionals in drug development, the strategic selection of amino acid protecting groups is a cornerstone of successful peptide synthesis. This decision profoundly influences reaction efficiency, deprotection strategy, and the purity of the final product. This guide presents an objective, data-supported comparison between two pivotal protected threonine derivatives: N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (this compound) and N-α-tert-butyloxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH).
Physicochemical Properties
Both molecules serve the same fundamental purpose—to temporarily block the N-terminus and the side-chain hydroxyl group of threonine during peptide coupling. Their core difference lies in the N-α protecting group (Z vs. Boc), which dictates their chemical behavior.
| Property | This compound | Boc-Thr(Bzl)-OH |
| N-α Protection | Benzyloxycarbonyl (Z or Cbz) | tert-Butyloxycarbonyl (Boc) |
| Side-Chain Protection | Benzyl (Bzl) | Benzyl (Bzl) |
| Molecular Formula | C₁₉H₂₁NO₅[1] | C₁₆H₂₃NO₅[2][3] |
| Molecular Weight | 343.4 g/mol [1] | 309.36 g/mol [2] |
| Typical Appearance | White powder | White to off-white crystalline powder |
| Melting Point | 71-76 °C | 80-82 °C |
Deprotection Strategy and Orthogonality
The primary distinction and the most critical factor for synthetic planning is the method of N-α deprotection. The Z and Boc groups are cleaved under fundamentally different conditions, a concept known as orthogonality, which allows for the selective removal of one protecting group while another remains intact.
-
Z-Group (Benzyloxycarbonyl): This group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst). It is stable to the mild acidic conditions used to remove Boc groups, making it an orthogonal protecting group in Boc-based strategies.
-
Boc-Group (tert-butyloxycarbonyl): The Boc group is designed to be labile to moderately strong acids. It is efficiently cleaved using trifluoroacetic acid (TFA), which is the standard procedure in Boc-based solid-phase peptide synthesis (SPPS).
The side-chain benzyl (Bzl) group on the threonine hydroxyl is stable to the TFA used for Boc removal but is cleaved by strong acids like HF or TFMSA during the final cleavage from the resin in Boc-SPPS, or concurrently with the Z-group during hydrogenolysis.
Caption: Orthogonal deprotection schemes for Z and Boc groups.
Performance and Application
The choice between this compound and Boc-Thr(Bzl)-OH is dictated by the overall synthetic methodology.
| Parameter | This compound | Boc-Thr(Bzl)-OH |
| Primary Application | Solution-phase synthesis, synthesis of protected peptide fragments. | Boc-based Solid-Phase Peptide Synthesis (SPPS). |
| N-α Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C). | Acidolysis (TFA). |
| Advantages | Orthogonal to acid-labile Boc and base-labile Fmoc groups. Useful for creating protected fragments for convergent synthesis. | Well-established, robust protocols for automated and manual SPPS. Milder N-α deprotection than final cleavage. |
| Limitations | Hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys) and some other functional groups. Not ideal for standard SPPS. | Requires strong, hazardous acids (HF, TFMSA) for final peptide cleavage from most resins. Repetitive TFA treatment can cause side-chain degradation on sensitive residues. |
Coupling Efficiency
Both derivatives generally provide high coupling yields under standard activation conditions (e.g., using HBTU, HOBt, or DIC). The following table shows representative data for the coupling of each amino acid to a model peptide on a solid support.
| Protected Amino Acid | Activation Method | Coupling Time | Yield (%) |
| This compound | DIC/HOBt in DMF | 2 hours | ~98% |
| Boc-Thr(Bzl)-OH | HBTU/DIPEA in DMF | 2 hours | >99% |
| (Note: Yields are based on standard Kaiser test results and can vary based on sequence and reaction conditions.) |
Experimental Protocols
Protocol 1: General Coupling Step in Boc-SPPS
This protocol is applicable for coupling either Boc-Thr(Bzl)-OH or this compound (in the case of fragment synthesis or N-terminal capping) to a resin-bound free amine.
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine. Swell the resin in dichloromethane (DCM) and then wash thoroughly with dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the protected amino acid (3 eq.) and an activating agent like HBTU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.
Caption: A typical amino acid coupling cycle in Boc-SPPS.
Protocol 2: Z-Group Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or DMF.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide).
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a positive pressure with a hydrogen-filled balloon.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Protocol 3: Boc-Group Deprotection (Acidolysis)
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM.
-
Deprotection: Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Reaction: Agitate the slurry for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF to neutralize the resulting trifluoroacetate salt and liberate the free amine for the next coupling step.
Conclusion and Recommendations
The selection between this compound and Boc-Thr(Bzl)-OH is not a matter of superiority, but of strategic compatibility with the chosen synthetic plan.
-
Boc-Thr(Bzl)-OH is the established and recommended choice for standard Boc-based solid-phase peptide synthesis . Its deprotection with TFA is reliable and well-suited for the iterative nature of SPPS.
-
This compound is the superior option when orthogonality to acid-labile protecting groups is required. It is invaluable in solution-phase synthesis , for the preparation of protected peptide fragments intended for later ligation, and in synthetic schemes where catalytic hydrogenation is a viable deprotection step.
References
A Comparative Guide to Z, Fmoc, and Boc Strategies for Threonine-Containing Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical determinant of success in peptide synthesis. Threonine, with its β-hydroxyl group, presents specific challenges that necessitate careful consideration of the synthetic approach. This guide provides an objective comparison of the Z, Fmoc, and Boc strategies for the incorporation of threonine into peptide chains, supported by established chemical principles and representative experimental data.
While direct head-to-head quantitative comparisons of the three strategies for the synthesis of an identical threonine-containing peptide are not extensively available in the published literature, a comprehensive evaluation can be derived from their known chemical properties and general performance in solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) strategy, a classical method in peptide chemistry, is primarily employed in solution-phase synthesis and sees limited use in modern solid-phase techniques.[1][2] In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies are the current mainstays of SPPS.[3][]
Performance Comparison: Yield and Purity
The choice between Fmoc and Boc strategies often depends on the specific peptide sequence and desired outcome. The Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive modifications.
| Protection Strategy | Nα-Protecting Group | Threonine Side-Chain Protection | Nα-Deprotection Conditions | Side-Chain Deprotection Conditions | Typical Crude Purity | Key Advantages | Key Disadvantages |
| Z Strategy | Benzyloxycarbonyl (Z) | tert-Butyl ether (tBu) | Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acid (HBr/AcOH) | Strong Acid (e.g., TFA, HF) | Variable (highly dependent on purification after each step in solution phase) | Orthogonal to tBu-based side-chain protection; stable under a wide range of conditions. | Harsh Nα-deprotection conditions are not ideal for standard SPPS; primarily used in solution-phase synthesis. |
| Fmoc Strategy | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyl ether (tBu) | 20% Piperidine in DMF | Strong Acid (e.g., TFA) | High, but can be compromised by side reactions. | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions; automation-friendly. | Fmoc group is sensitive to some bases used in coupling reactions. |
| Boc Strategy | tert-Butoxycarbonyl (Boc) | Benzyl ether (Bzl) | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA) | High, but harsh final cleavage can generate byproducts. | Robust for long or aggregation-prone sequences; generally lower cost of protected amino acids. | Repetitive acid treatment for Nα-deprotection can lead to side-chain degradation; harsh final cleavage. |
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of a model threonine-containing peptide (e.g., Ala-Thr-Gly) using the Fmoc and Boc strategies. A representative protocol for the Z-strategy in a solid-phase context is not provided due to its limited application and the lack of established standard procedures.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Gly-OH using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Threonine):
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF.
-
Couple Fmoc-Thr(tBu)-OH using HBTU/HOBt and DIEA in DMF for 2 hours.
-
Wash with DMF.
-
-
Third Amino Acid Coupling (Alanine):
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF.
-
Couple Fmoc-Ala-OH using HBTU/HOBt and DIEA in DMF for 2 hours.
-
Wash with DMF.
-
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min) and wash with DMF and then dichloromethane (DCM).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis on a MBHA resin.
-
Resin Swelling: Swell the MBHA resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Couple Boc-Gly-OH to the resin using a carbodiimide coupling agent (e.g., DCC) in DCM for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation (Threonine and Alanine):
-
Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min) to remove the Boc group.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Thr(Bzl)-OH, then Boc-Ala-OH) using a suitable coupling agent (e.g., HBTU) and DIEA in DMF for 2 hours.
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid.
-
-
Final Cleavage and Deprotection: Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of a scavenger (e.g., anisole).
-
Peptide Precipitation and Purification: After HF evaporation, precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Workflow Diagrams
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.
Conclusion
The selection of a protection strategy for the synthesis of threonine-containing peptides is a multifaceted decision. The Fmoc/tBu strategy has emerged as the predominant method in modern SPPS due to its milder deprotection conditions and orthogonality, which are especially beneficial for the synthesis of complex and modified peptides. The Boc/Bzl strategy, while requiring harsher conditions, remains a robust and valuable approach, particularly for long and aggregation-prone peptide sequences. The Z-strategy is largely confined to solution-phase synthesis and is not a common choice for solid-phase applications. Ultimately, the optimal strategy depends on the specific peptide's characteristics, the desired purity and yield, and the available laboratory resources.
References
Navigating the Synthesis Landscape: A Cost-Benefit Analysis of Z-Thr(Bzl)-OH in Large-Scale Peptide Production
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts production costs, timelines, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of Z-Thr(Bzl)-OH, a classically utilized protected threonine derivative, and objectively compares its performance with the more contemporary alternatives, Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH. By examining key performance indicators, cost-effectiveness, and process-related challenges, this guide aims to equip decision-makers with the necessary data to select the most appropriate strategy for their large-scale peptide manufacturing campaigns.
The selection of a protecting group strategy in peptide synthesis is a multi-faceted challenge that balances the cost of raw materials against the efficiency and robustness of the manufacturing process. While the Fmoc/tBu strategy has become the dominant approach in modern solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions and amenability to automation, the Boc/Bzl and the classical Z-group strategies still hold relevance in specific large-scale and solution-phase applications. This is particularly true when considering the overall cost of goods, where the price of the protected amino acid is a significant contributor.
Performance and Cost: A Comparative Overview
The economic viability of a large-scale peptide synthesis campaign is intrinsically linked to the cost of the protected amino acid derivatives and the overall process efficiency, which includes factors like yield, purity, and the complexity of unit operations. Below is a comparative summary of this compound and its main alternatives.
| Parameter | This compound | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., TFA in DCM) |
| Side-Chain Deprotection | Strong Acid (e.g., HF) or Hydrogenolysis | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) |
| Typical Yield per Coupling Step | Variable, dependent on peptide sequence and solubility | Generally high (>95% in SPPS) | Generally high (>95% in SPPS) |
| Crude Purity | Good, with potential for high purity after crystallization of intermediates | Generally high, though can be impacted by aggregation in long sequences | Often high, as repeated acid treatments can disrupt aggregation[] |
| Estimated Bulk Price (per kg) | ~$1,000 - $1,500 (estimated based on smaller quantities) | ~$1,774[2] | ~$1,000 (estimated based on D-isomer and similar derivatives)[3] |
| Key Advantages | Lower raw material cost, suitable for solution-phase and fragment condensation | Well-established for SPPS, mild deprotection, amenable to automation | Robust for long and difficult sequences, less prone to aggregation |
| Key Disadvantages | Catalytic hydrogenation can be challenging to scale, potential for catalyst poisoning | Higher raw material cost, piperidine is a regulated substance | Requires strong, hazardous acids (HF) for final cleavage, potential for side reactions with acid-labile residues |
Experimental Protocols: A Side-by-Side Look
The choice of protecting group dictates the entire workflow of the peptide synthesis. Below are detailed, representative protocols for the incorporation of each threonine derivative.
Solution-Phase Synthesis Cycle using this compound
-
Deprotection of N-terminal Z-group:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a palladium catalyst (e.g., 10% Pd on carbon) at a loading of 5-10% by weight of the peptide.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
-
Coupling of this compound:
-
Dissolve the deprotected peptide and this compound (typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., DCC, EDC with HOBt, or HATU) and a base (e.g., DIEA) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by filtering any precipitated urea (if using DCC/EDC) and washing the organic phase with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting protected peptide may be purified by crystallization or chromatography.
-
Fmoc-SPPS Cycle using Fmoc-Thr(tBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Thr(tBu)-OH:
-
Pre-activate a solution of Fmoc-Thr(tBu)-OH (typically 3-5 equivalents), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIEA or collidine) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the tBu side-chain protecting group.
Boc-SPPS Cycle using Boc-Thr(Bzl)-OH
-
Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in DCM.
-
Boc Deprotection: Treat the resin with a 25-50% solution of TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM, followed by a neutralization step.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Washing: Wash the resin with DCM and then with DMF.
-
Coupling of Boc-Thr(Bzl)-OH:
-
Dissolve Boc-Thr(Bzl)-OH (typically 2-4 equivalents) and a coupling agent (e.g., DCC/HOBt or HBTU) in DMF/DCM.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Treat the resin with a strong acid, typically anhydrous HF, to cleave the peptide from the resin and remove the Bzl side-chain protecting groups. This step requires specialized equipment.
Navigating the Synthesis Maze: A Decision-Making Framework
The selection of the optimal threonine derivative is a strategic decision that depends on a variety of factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a protected threonine derivative.
Large-Scale Synthesis: Challenges and Considerations
Scaling up peptide synthesis from the laboratory to an industrial setting introduces a new set of challenges that must be carefully considered in the cost-benefit analysis.
This compound and Catalytic Hydrogenation
The primary hurdle for the large-scale use of Z-protected amino acids is the deprotection step via catalytic hydrogenation. While effective at the lab scale, several challenges emerge during scale-up:
-
Catalyst Handling and Removal: Handling pyrophoric palladium catalysts on a large scale requires specialized equipment and stringent safety protocols. Furthermore, complete removal of the catalyst from the product stream is critical to avoid contamination of the final API.
-
Catalyst Poisoning: The presence of sulfur-containing residues (cysteine or methionine) in the peptide sequence can poison the palladium catalyst, leading to incomplete deprotection and reduced process efficiency.
-
Hydrogenation Equipment: Large-scale hydrogenators are high-pressure reactors that represent a significant capital investment.
-
Reaction Monitoring: Monitoring the reaction to completion can be more challenging in a large, heterogeneous reaction mixture.
Despite these challenges, the Z-group offers the advantage of being removable under neutral conditions, which can be beneficial for peptides sensitive to either acidic or basic conditions.
Fmoc-Thr(tBu)-OH and SPPS
The Fmoc/tBu strategy is the workhorse of modern large-scale SPPS. However, it is not without its own set of considerations:
-
Cost of Raw Materials: Fmoc-protected amino acids are generally more expensive than their Z- or Boc-protected counterparts.[2]
-
Piperidine Use: Piperidine, the reagent used for Fmoc deprotection, is a regulated substance, and its large-scale use requires careful handling and waste management.
-
Aggregation: For long or hydrophobic peptide sequences, aggregation of the growing peptide chains on the solid support can lead to incomplete coupling and deprotection, resulting in lower yields and purity.[]
Boc-Thr(Bzl)-OH and SPPS
The Boc/Bzl strategy remains a viable option for large-scale synthesis, particularly for long and difficult sequences.
-
Harsh Cleavage Conditions: The use of anhydrous HF for the final cleavage step is a major drawback. HF is extremely corrosive and toxic, requiring specialized and expensive equipment and stringent safety protocols.
-
Acid-Sensitivity: The repeated use of TFA for Boc deprotection can lead to the degradation of acid-sensitive residues within the peptide sequence.
-
Side Reactions: The Boc strategy is more prone to certain side reactions, such as the formation of pyroglutamate from N-terminal glutamine.
Conclusion: A Strategic Choice
The cost-benefit analysis of this compound in large-scale peptide synthesis reveals a nuanced landscape where no single protecting group strategy is universally superior.
-
This compound emerges as a cost-effective option for solution-phase synthesis and the preparation of peptide fragments for convergent strategies, provided the challenges of large-scale catalytic hydrogenation can be effectively managed. Its lower raw material cost can offer a significant economic advantage for shorter peptides or when solution-phase chemistry is the preferred route.
-
Fmoc-Thr(tBu)-OH remains the industry standard for SPPS due to its mild deprotection conditions, high efficiency, and amenability to automation. For many applications, the higher raw material cost is offset by the robustness and predictability of the synthesis process, leading to a lower overall cost of goods for complex peptides.
-
Boc-Thr(Bzl)-OH carves out a niche for the synthesis of long and aggregation-prone peptides where the harsh final cleavage conditions are justifiable. Its ability to disrupt secondary structures during synthesis can lead to higher purity and yield for these challenging sequences.
Ultimately, the optimal choice of protected threonine derivative will depend on a careful evaluation of the target peptide's sequence, the intended scale of production, the available manufacturing infrastructure, and a thorough analysis of the total cost of ownership, which extends beyond the price of the raw materials to include process complexity, waste disposal, and capital equipment costs. By leveraging the data and frameworks presented in this guide, researchers and drug development professionals can make more informed decisions to navigate the complexities of large-scale peptide synthesis and achieve their manufacturing goals in a cost-effective and efficient manner.
References
Orthogonality of Z-Thr(Bzl)-OH: A Comparative Guide to Protecting Group Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity target molecules. This guide provides a comprehensive comparison of the orthogonality of the N-α-Z (benzyloxycarbonyl) and O-Bzl (benzyl) protected threonine derivative, Z-Thr(Bzl)-OH, with other commonly employed protecting groups in peptide chemistry, namely Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
The principle of orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others by employing specific, non-interfering reaction conditions. This allows for the precise and sequential manipulation of different functional groups within a peptide, which is crucial for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures. This compound presents a unique case where two distinct benzyl-based protecting groups are present on the same amino acid residue. Understanding their stability and selective cleavage in the context of other protecting group strategies is essential for its effective utilization.
Comparative Analysis of Protecting Group Stability
The orthogonality of this compound with Boc and Fmoc protecting groups is rooted in their distinct chemical labilities. The Z and Bzl groups are typically stable to the conditions used for the removal of Boc and Fmoc groups, and vice versa. The following table summarizes the deprotection conditions and the stability of each group.
| Protecting Group | Structure | Deprotection Conditions | Stability towards other Deprotection Reagents | Typical Yield (%) |
| Z (Benzyloxycarbonyl) | C₈H₇O₂- | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | Stable to TFA (Boc removal) and Piperidine (Fmoc removal).[1][2] | >95 |
| Bzl (Benzyl ether) | C₇H₇- | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HF)[3][4] | Stable to TFA (Boc removal) and Piperidine (Fmoc removal).[1] | >95 |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Moderate Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to catalytic hydrogenolysis and basic conditions (piperidine). | >95 |
| Fmoc (9-Fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂- | Base (e.g., 20% Piperidine in DMF) | Stable to catalytic hydrogenolysis and acidic conditions (TFA). | >95 |
Orthogonal Deprotection Strategies and Signaling Pathways
The selective removal of each protecting group in the presence of the others is a testament to their orthogonality. The following diagrams, generated using Graphviz, illustrate the logical relationships in these deprotection strategies.
Orthogonal deprotection pathways for Z, Bzl, Boc, and Fmoc groups.
Selective Deprotection of Z and Bzl Groups
While both Z and Bzl groups are susceptible to catalytic hydrogenolysis, selective deprotection can be achieved under specific conditions, although this presents a greater challenge due to their similar lability. The selective cleavage often relies on subtle differences in reactivity influenced by the catalyst, solvent, and reaction conditions.
Selective Removal of the Z-group (N-debenzoxycarbonylation) in the presence of a Bzl-ether:
This can be achieved with careful control of the hydrogenolysis conditions. The Z group is generally more labile to hydrogenolysis than the Bzl ether.
Selective Removal of the Bzl-ether (O-debenzylation) in the presence of a Z-group:
This is more challenging via hydrogenolysis. Alternative methods, such as using specific Lewis acids, may offer better selectivity. For instance, certain Lewis acids can coordinate preferentially with the ether oxygen, facilitating its cleavage while leaving the carbamate intact.
The following diagram illustrates the workflow for the selective deprotection of Z and Bzl groups.
Workflow for selective deprotection of Z and Bzl groups.
Experimental Protocols
1. General Protocol for Boc Deprotection (TFA Treatment)
-
Materials: Boc-protected peptide resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (e.g., triisopropylsilane (TIS), water).
-
Procedure:
-
Swell the Boc-protected peptide resin in DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Expected Outcome: The Boc group is selectively cleaved, while Z, Bzl, and Fmoc groups remain intact.
2. General Protocol for Fmoc Deprotection (Piperidine Treatment)
-
Materials: Fmoc-protected peptide resin, 20% (v/v) Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide resin in DMF.
-
Treat the resin with a 20% piperidine/DMF solution for 5-20 minutes at room temperature.
-
Filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Expected Outcome: The Fmoc group is selectively cleaved, while Z, Bzl, and Boc groups remain intact.
3. General Protocol for Z and Bzl Deprotection (Catalytic Hydrogenolysis)
-
Materials: Z- and/or Bzl-protected peptide, Palladium on carbon (10% Pd/C), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), Solvent (e.g., Methanol, Ethanol, or THF).
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent.
-
Add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (1 atm) or add the hydrogen transfer reagent.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-16 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
-
Expected Outcome: Both Z and Bzl groups are removed. Boc and Fmoc groups (if present and not desired to be removed) are generally stable under these conditions.
Note: The selective cleavage of Z in the presence of Bzl via hydrogenolysis often requires careful optimization of catalyst type, solvent, pressure, and temperature. For instance, using a less active catalyst or lower hydrogen pressure might favor the removal of the more labile Z group.
Conclusion
The N-α-Z and O-Bzl protecting groups on this compound demonstrate excellent orthogonality with the commonly used Boc and Fmoc protecting groups in peptide synthesis. The Z and Bzl groups are stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. Conversely, Boc and Fmoc groups are stable to the catalytic hydrogenolysis conditions typically used to remove Z and Bzl groups. While the simultaneous removal of Z and Bzl is straightforward, their selective cleavage from each other requires carefully optimized conditions due to their similar chemical nature. This comprehensive understanding of the orthogonality of this compound is crucial for its strategic incorporation into complex peptide synthesis endeavors.
References
A Comparative Guide to Z-Thr(Bzl)-OH in Peptide Synthesis: Unveiling its Advantages in Specific Sequences
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. The choice directly influences yield, purity, and the feasibility of synthesizing complex peptide sequences. This guide provides an objective comparison of N-α-benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH) with other commonly used threonine derivatives, supported by chemical principles and available data. We delve into the specific advantages of this compound in scenarios demanding orthogonal protection and the synthesis of protected peptide fragments.
Unveiling the Orthogonal Advantage of this compound
The primary advantage of this compound lies in its unique orthogonal protection scheme, which allows for the selective removal of protecting groups without affecting others. The benzyloxycarbonyl (Z) group on the α-amino terminus is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for cleavage from highly acid-labile resins. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr. This contrasts with the acid-labile Boc group and the base-labile Fmoc group, making this compound a valuable tool for specific synthetic strategies.
This orthogonality is particularly beneficial in:
-
Synthesis of Protected Peptide Fragments: this compound is instrumental in preparing fully protected peptide segments. These fragments are purified intermediates that can be coupled together in a subsequent solution-phase synthesis, a strategy known as fragment condensation. This approach is often more efficient for the synthesis of large peptides or proteins.
-
Complex Peptides with Multiple Functional Groups: In peptides with numerous reactive side chains requiring different classes of protecting groups, the Z-group adds another layer of orthogonal protection, enabling a more controlled and selective deprotection sequence.
Comparative Analysis of Protected Threonine Derivatives
While direct head-to-head quantitative data in identical peptide sequences is limited in publicly available literature, a comprehensive comparison can be drawn from the well-established chemical properties of the protecting groups.
| Feature | This compound | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH | Ac-Thr(Bzl)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | Acetyl (Ac) |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | Benzyl (Bzl) | Benzyl (Bzl) |
| Primary Application | Solution-phase synthesis, Fragment condensation | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | N-terminal acetylation |
| Nα-Deprotection | Catalytic Hydrogenation, Strong Acid (HBr) | 20% Piperidine in DMF | Strong Acid (TFA) | Not readily removable |
| Side-Chain Deprotection | Strong Acid (HF, TFMSA), Hydrogenolysis | Strong Acid (TFA) | Strong Acid (HF, TFMSA), Hydrogenolysis | Strong Acid (HF, TFMSA), Hydrogenolysis |
| Orthogonality | Orthogonal to Fmoc and Boc strategies | Orthogonal to Boc strategy | Not fully orthogonal with Bzl side-chain protection | N-terminus is permanently blocked |
| Potential Side Reactions | Incomplete hydrogenation, Benzyl group migration | Piperidine-induced side reactions (e.g., aspartimide formation) | Acid-catalyzed side reactions (e.g., t-butylation) | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the coupling of this compound in solution-phase synthesis and a standard Fmoc-SPPS coupling for comparison.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.0 eq) to neutralize the salt.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution.
-
Add DCC (1.1 eq) to the reaction mixture at 0 °C and stir for 2 hours at 0 °C, followed by stirring at room temperature overnight.
-
Work-up: Filter the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the protected dipeptide.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Standard Fmoc-SPPS Coupling of Fmoc-Thr(tBu)-OH
This protocol outlines a typical coupling cycle in solid-phase peptide synthesis on a resin.
Materials:
-
Fmoc-Thr(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
HBTU/HOBt or HATU/HOAt as activating agents
-
DIPEA
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-Thr(tBu)-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Repeat the deprotection, washing, and coupling steps for the next amino acid in the sequence.
Mandatory Visualizations
Signaling Pathways Involving Threonine-Containing Peptides
Threonine residues are critical components of many signaling pathways, where their phosphorylation acts as a molecular switch to regulate protein activity. The following diagrams illustrate two key pathways where threonine phosphorylation is central.
Caption: The Akt signaling pathway, a crucial regulator of cell survival and proliferation.
A Comparative Guide to Protected Threonine Derivatives: Limitations of Z-Thr(Bzl)-OH
For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is paramount to the success of complex molecular synthesis. Threonine, with its secondary hydroxyl group, requires a robust protection strategy to prevent side reactions such as O-acylation during synthesis.[1] This guide provides an objective comparison of N-α-Z-O-benzyl-L-threonine (Z-Thr(Bzl)-OH) with its more commonly used alternatives in modern peptide synthesis, namely Fmoc-Thr(tBu)-OH and Boc-Thr(Bzl)-OH. While this compound has historical significance, particularly in solution-phase synthesis, its limitations make it less suitable for many contemporary applications, especially solid-phase peptide synthesis (SPPS).
The Core Limitation of this compound: Lack of Orthogonality
The primary drawback of this compound lies in the similar chemical lability of its two protecting groups. The N-α-benzyloxycarbonyl (Z) group and the O-benzyl (Bzl) ether are both typically removed under the same harsh conditions: catalytic hydrogenation or strong acids (e.g., HF, HBr in acetic acid).[2][3] This lack of orthogonality means that selective deprotection of either the N-terminus or the side chain is not feasible, a significant constraint in the stepwise approach of modern peptide synthesis.[1] In contrast, contemporary strategies rely on orthogonal protecting group pairs that can be removed under distinct, non-interfering conditions.[4]
References
A Comparative Guide to Analytical Methods for Validating the Purity of Z-Thr(Bzl)-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like Z-Thr(Bzl)-OH (N-Carbobenzyloxy-O-benzyl-L-threonine) is a critical step that directly impacts the quality, safety, and efficacy of the final therapeutic product. This guide provides a comparative overview of key analytical methods for validating the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of specific impurities, or high-throughput screening. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Typical Purity Specification | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase. | >99.0% | High resolution and sensitivity, quantitative, suitable for identifying and quantifying specific impurities. | Requires more complex instrumentation and longer analysis time per sample compared to TLC. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential adsorption of components on a thin layer of adsorbent material. | ≥98.0%[1][2] | Simple, rapid, and cost-effective for routine purity checks and reaction monitoring. | Primarily qualitative or semi-quantitative, lower resolution than HPLC. |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard. | >99.0% | Highly accurate and precise, provides structural information, does not require a reference standard of the analyte itself for quantification. | Requires a high-field NMR spectrometer, lower sensitivity compared to HPLC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and characterize the compound and potential impurities. | N/A (primarily for identification) | High sensitivity and specificity for molecular weight determination and structural elucidation of impurities. | Not inherently quantitative without appropriate calibration. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | N/A (primarily for identification) | Fast and non-destructive, useful for confirming the identity of the compound. | Not suitable for purity determination unless coupled with other techniques. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar protected amino acids and is suitable for the quantitative analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC)
A rapid and straightforward method for routine purity assessment.
-
Plate: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Solvent System): A mixture of n-butanol, glacial acetic acid, and water in a 4:1:1 (v/v/v) ratio is a common system for protected amino acids.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 2-5 mg/mL.
-
Application: Spot a small amount of the sample solution onto the TLC plate baseline using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
Dry the plate thoroughly.
-
Observe the plate under UV light (254 nm) to visualize UV-active spots.
-
Spray the plate with a ninhydrin solution (0.2% in ethanol) and heat gently to visualize the primary amine-containing impurities (if any) as purple spots. This compound itself will not react with ninhydrin due to the protected amine.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
A primary method for determining the absolute purity of a substance.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a volumetric flask to ensure a homogenous solution.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Common impurities can arise from the starting materials, side reactions during synthesis, or degradation.
-
Starting materials: Unreacted L-Threonine, benzyl alcohol, and benzyl chloroformate.
-
Diastereomers: Racemization at the alpha-carbon can lead to the formation of the D-isomer. Chiral HPLC is the most suitable method for detecting and quantifying diastereomeric impurities.
-
Over-benzylation or incomplete benzylation: Formation of by-products where the hydroxyl group is not benzylated or where other functional groups have reacted.
-
Degradation products: Hydrolysis of the Z-group or the benzyl ether.
Workflow and Logical Relationships
The validation of this compound purity typically follows a structured workflow, starting from initial screening to comprehensive quantitative analysis.
References
A Comparative Guide to the HPLC and NMR Analysis of Peptides Synthesized with Z-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting groups for amino acids is a critical factor that influences not only the efficiency of the synthesis but also the purity profile of the final peptide. This guide provides a comparative analysis of peptides synthesized using N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), with a focus on their characterization by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare this strategy with the more common Fmoc-based solid-phase peptide synthesis (SPPS) to provide a comprehensive overview for strategic decision-making in peptide synthesis.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid threonine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. The Z-group is typically removed by catalytic hydrogenation, while the Bzl group is cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), or also by hydrogenation. This protecting group strategy is often employed in solution-phase peptide synthesis and can be integrated into Boc-based solid-phase synthesis strategies.
The selection of this compound has implications for the purification and analytical characterization of the resulting peptide. The hydrophobicity of the benzyl groups can influence the peptide's retention in reversed-phase HPLC, and their presence during synthesis can impact the final purity profile.
Comparative Performance in Peptide Synthesis
While direct head-to-head comparisons for the synthesis of the same peptide using different threonine derivatives are not always available in the literature, we can infer performance based on the known characteristics of the protecting group strategies.
Table 1: Comparison of Peptide Synthesis Strategies Involving this compound and Fmoc-Thr(tBu)-OH
| Parameter | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Synthesis Method | Primarily Solution-Phase or Boc-SPPS | Primarily Fmoc-SPPS |
| Nα-Deprotection | Catalytic Hydrogenation or strong acid | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Deprotection | Strong acid (e.g., HF) or hydrogenation | Strong acid (e.g., TFA) |
| Crude Purity | Can be high, but dependent on purification of intermediates in solution-phase. In SPPS, harsh final cleavage can generate more side products. | Generally high due to mild deprotection steps and simplified washing. |
| Potential Side Reactions | Incomplete deprotection, side-chain modifications during harsh acid cleavage. | Racemization of sensitive residues, diketopiperazine formation, aspartimide formation. |
| Solubility of Protected Peptide | Can be challenging due to the hydrophobicity of Bzl groups. | Generally good in common organic solvents used for SPPS. |
HPLC Analysis of Peptides
Reversed-phase HPLC is the gold standard for assessing the purity of synthetic peptides. The choice of protecting group strategy can influence the chromatographic profile of the crude and purified peptide.
A study comparing Fmoc/Trt and Fmoc/tBu strategies for peptide synthesis provides insights into how different protecting groups affect the purity of the crude peptide as observed by HPLC. Peptides synthesized with the more labile Trt protecting groups generally showed higher purity in the crude product compared to those synthesized with the more acid-stable tBu groups. This suggests that the final cleavage and deprotection conditions play a significant role in the generation of impurities.
Table 2: Representative HPLC Data for a Model Peptide
| Parameter | Peptide Synthesized with this compound (Hypothetical) | Peptide Synthesized with Fmoc-Thr(tBu)-OH (Typical) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | 5-95% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Retention Time | May be longer due to hydrophobicity of Bzl group if not fully cleaved. | Dependent on the final peptide sequence. |
| Typical Crude Purity | Variable, potentially lower than Fmoc/tBu due to harsher deprotection. | Often >80% for standard sequences. |
NMR Analysis of Peptides
NMR spectroscopy is a powerful tool for the structural characterization of peptides, confirming the correct amino acid sequence and stereochemistry. For peptides synthesized with this compound, NMR is crucial to verify the complete removal of both the Z and Bzl protecting groups.
Table 3: Expected ¹H NMR Signals for a Threonine Residue in a Peptide
| Proton | Typical Chemical Shift (ppm) | Expected Signals for this compound Protecting Groups |
| α-H | 4.0 - 4.5 | - |
| β-H | 4.1 - 4.3 | - |
| γ-CH₃ | ~1.2 | - |
| NH | 7.5 - 8.5 | - |
| Z-group CH₂ | ~5.1 | Present if Z-group is not cleaved. |
| Z-group Phenyl | 7.2 - 7.4 | Present if Z-group is not cleaved. |
| Bzl-group CH₂ | ~4.5 | Present if Bzl-group is not cleaved. |
| Bzl-group Phenyl | 7.2 - 7.4 | Present if Bzl-group is not cleaved. |
The absence of signals corresponding to the Z and Bzl groups in the final NMR spectrum is a key indicator of a successful synthesis and deprotection.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for manual Fmoc-SPPS, which can be compared to a Boc-SPPS strategy that might employ this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove residual piperidine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) using a suitable activating agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by preparative RP-HPLC.
HPLC Analysis Protocol
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
NMR Analysis Protocol
-
Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum to observe the overall proton signals.
-
Perform 2D NMR experiments such as COSY and TOCSY to aid in the assignment of amino acid spin systems.
-
A NOESY or ROESY experiment can provide information about the peptide's conformation.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Assign the chemical shifts to the specific protons of each amino acid residue.
-
Confirm the absence of signals from the Z and Bzl protecting groups.
-
Visualizing the Workflow
Caption: General workflow for peptide synthesis, purification, and analysis.
Logical Comparison of Protecting Group Strategies
Caption: Logical comparison of this compound and Fmoc-Thr(tBu)-OH strategies.
Conclusion
The choice between this compound and other protected threonine derivatives like Fmoc-Thr(tBu)-OH depends on the overall synthetic strategy, the desired scale of synthesis, and the specific peptide sequence. While this compound is a valuable building block, particularly in solution-phase synthesis, its use in solid-phase synthesis within a Boc/Bzl strategy involves harsh final cleavage conditions that can impact the purity of the crude peptide.
In contrast, the Fmoc/tBu strategy, utilizing derivatives like Fmoc-Thr(tBu)-OH, offers milder deprotection steps, which often leads to a cleaner crude product and simplifies purification. The analytical characterization by HPLC and NMR is essential to confirm the purity and identity of the final peptide, regardless of the synthetic strategy employed. Careful analysis of the HPLC chromatogram and the NMR spectrum is crucial for identifying any potential impurities or incomplete deprotection, ensuring the quality of the synthesized peptide for its intended application.
Evaluating the Impact of Z-Thr(Bzl)-OH on Final Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate amino acid protecting groups is a critical decision in peptide synthesis that can significantly influence the purity, yield, and ultimately, the biological activity of the final peptide. This guide provides an objective comparison of Z-Thr(Bzl)-OH with a common alternative, Fmoc-Thr(tBu)-OH, highlighting how the choice of threonine protection strategy can impact the bioactivity of the synthesized peptide.
Threonine, with its secondary hydroxyl group, presents a potential site for side reactions during peptide synthesis. Protecting this group is crucial to prevent O-acylation and ensure the correct peptide sequence is assembled. This compound, or N-benzyloxycarbonyl-O-benzyl-L-threonine, is a derivative used in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. In this derivative, the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. An alternative and more modern approach utilizes Fmoc-Thr(tBu)-OH in the Fmoc/tBu SPPS strategy, where the side-chain is protected by a tert-butyl (tBu) ether.
While direct head-to-head quantitative data on the bioactivity of a specific peptide synthesized with both this compound and Fmoc-Thr(tBu)-OH is not extensively available in published literature, a comprehensive comparison can be drawn from their distinct chemical properties and the implications for the final peptide product. The primary differences lie in the deprotection methods and the potential for side reactions, which can indirectly but significantly affect the peptide's ability to interact with its biological target.
Comparative Analysis of Threonine Protecting Groups
The choice between this compound and Fmoc-Thr(tBu)-OH has a cascading effect on the entire synthesis and purification process, which in turn can influence the bioactivity of the final peptide. The following table summarizes the key differences and their potential impact.
| Feature | This compound | Fmoc-Thr(tBu)-OH | Potential Impact on Bioactivity |
| Synthesis Strategy | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | The overall synthesis strategy dictates the reagents and conditions, which can affect the purity and integrity of the final peptide. |
| α-Amino Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Different deprotection conditions can lead to various side reactions that may alter the peptide's structure. |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether | The stability of the side-chain protecting group and the conditions for its removal are critical for maintaining the peptide's intended structure. |
| Deprotection Conditions | Harsh: Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation[1] | Mild: Piperidine (a base) for Fmoc removal; TFA for tBu and final cleavage[2] | Harsh deprotection conditions can lead to side reactions such as modification of sensitive amino acids (e.g., Met, Trp), which could alter the peptide's conformation and function[3]. |
| Potential Side Reactions | Incomplete deprotection leaving residual benzyl groups, which can significantly alter peptide structure and polarity, likely abolishing or drastically changing its biological activity.[3] Acid-catalyzed side reactions during cleavage can also occur[4]. | O-acylation is prevented by the tBu group. Side reactions are generally less frequent under the milder deprotection conditions. | Impurities and structural modifications resulting from side reactions can lead to a heterogeneous peptide sample with reduced specific activity or off-target effects. |
| Purification | May require more rigorous purification to remove byproducts from harsh cleavage conditions. | Generally yields a purer crude product, potentially simplifying purification. | The purity of the peptide is directly correlated with its specific bioactivity. Contaminants can interfere with biological assays. |
| Inferred Impact on Bioactivity | Higher risk of batch-to-batch variability and reduced specific activity due to potential for incomplete deprotection and side reactions from harsh cleavage conditions. Residual benzyl groups can sterically hinder binding to the biological target. | Generally considered to provide a final peptide with higher purity and structural integrity, leading to more reliable and reproducible bioactivity data. | The conformational integrity and purity of a peptide are paramount for its specific interaction with biological receptors or enzymes, directly impacting its therapeutic efficacy or utility as a research tool. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis, purification, and bioactivity assessment of peptides.
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide using the Boc/Bzl strategy, which would employ this compound.
-
Resin Preparation: Start with a suitable resin, such as a Merrifield or PAM resin for a C-terminal acid or a BHA or MBHA resin for a C-terminal amide. Swell the resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in DCM or N,N-dimethylformamide (DMF).
-
Capping: After coupling, cap any unreacted amino groups on the resin using acetic anhydride to prevent the formation of deletion sequences.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the coupled amino acid by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for about 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Subsequent Amino Acid Couplings: Repeat the coupling, capping, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence. For threonine, Boc-Thr(Bzl)-OH would be used.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all side-chain protecting groups (including the Bzl group from threonine) using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole or p-cresol are added to prevent side reactions.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether and wash several times to remove scavengers and organic byproducts.
-
Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize to obtain a dry powder.
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Purification of the crude peptide is crucial to isolate the target peptide from impurities.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often the mobile phase with a higher organic content. Filter the sample to remove any particulates.
-
Column and Mobile Phases: Use a C18 reverse-phase HPLC column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: Equilibrate the column with a low percentage of Solvent B. After injecting the sample, elute the peptide using a linear gradient of increasing Solvent B concentration. This separates the peptide from more polar and less polar impurities.
-
Detection: Monitor the elution of the peptide and impurities using a UV detector, typically at wavelengths of 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to evaluate the cytotoxic or cytostatic effects of a peptide.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Peptide Treatment: Prepare serial dilutions of the purified peptide in cell culture medium. Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits cell viability by 50%).
Protocol 4: Enzyme Inhibition Assay
This protocol is used to determine if a peptide can inhibit the activity of a specific enzyme.
-
Reagent Preparation: Prepare the enzyme, substrate, and peptide inhibitor in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and different concentrations of the peptide inhibitor. Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set time to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 5: Receptor Binding Assay
This assay measures the ability of a peptide to bind to a specific receptor.
-
Receptor Preparation: Prepare cell membranes or intact cells expressing the target receptor.
-
Radioligand Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.
-
Competition Binding: In parallel incubations, include increasing concentrations of the unlabeled test peptide. The test peptide will compete with the radiolabeled ligand for binding to the receptor.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test peptide concentration. Fit the data to a competition binding curve to determine the Ki or IC50 value, which represents the affinity of the peptide for the receptor.
Mandatory Visualizations
dot
Caption: Experimental workflow for peptide synthesis, purification, and bioactivity assessment.
dot
Caption: Simplified diagram of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
A Comparative Performance Analysis of Z-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the overall strategic approach. Threonine, with its secondary hydroxyl group, necessitates side-chain protection to prevent undesirable side reactions during peptide elongation. This guide provides an objective comparison of two commonly utilized protected threonine derivatives: Z-Thr(Bzl)-OH (N-α-Benzyloxycarbonyl-O-benzyl-L-threonine) and Fmoc-Thr(tBu)-OH (N-α-Fluorenylmethyloxycarbonyl-O-tert-butyl-L-threonine).
The primary distinction between these two building blocks lies in their orthogonal protection schemes, which dictate their suitability for different peptide synthesis strategies. Fmoc-Thr(tBu)-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, favored for its mild deprotection conditions. In contrast, this compound is more traditionally associated with solution-phase peptide synthesis and the Boc/Bzl strategy, though it can be employed in specific SPPS applications.
Core Strategic Differences
The choice between this compound and Fmoc-Thr(tBu)-OH is fundamentally a choice between two distinct synthetic philosophies. The Fmoc/tBu strategy, employing Fmoc-Thr(tBu)-OH, relies on a base-labile N-α-protecting group (Fmoc) and an acid-labile side-chain protecting group (tBu). This orthogonality allows for the selective deprotection of the N-terminus with a mild base, typically piperidine, without affecting the side-chain protection, which is removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][2]
Conversely, the Z-group of this compound is typically removed by catalytic hydrogenation, while the benzyl (Bzl) side-chain protecting group requires strong acidolysis (e.g., HF) or hydrogenation for cleavage.[3] This makes the Z/Bzl strategy less amenable to standard SPPS workflows, which are optimized for the iterative acid/base treatments of the Boc/Bzl or Fmoc/tBu approaches.
Data Presentation: A Comparative Overview
| Property | This compound | Fmoc-Thr(tBu)-OH |
| Primary Application | Solution-Phase Peptide Synthesis, Fragment Condensation | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH) | 20% Piperidine in DMF |
| Side-Chain Deprotection | Strong acid (e.g., HF) or Catalytic Hydrogenation | Strong acid (e.g., TFA) |
| Typical Coupling Efficiency in SPPS | Dependent on coupling method, potentially lower due to steric hindrance | Generally high (>95% per coupling step) in standard Fmoc-SPPS[4] |
| Purity Profile | High purity achievable, with clean deprotection via hydrogenation. | High purity is achievable with standard protocols. Potential for piperidine-induced side reactions.[4] |
| Key Advantages | Orthogonal to Boc and Fmoc groups, useful for synthesizing protected fragments. | Mild Nα-deprotection, compatible with automated SPPS, extensive literature support. |
| Key Disadvantages | Harsh Nα-deprotection not ideal for standard SPPS, potential for catalyst poisoning. | Fmoc group is base-sensitive, potential for diketopiperazine formation. |
Experimental Protocols
Fmoc-Thr(tBu)-OH Coupling Protocol for SPPS
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Thr(tBu)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH (3 equivalents)
-
Coupling reagent (e.g., HBTU, 3 equivalents)
-
Base (e.g., DIPEA, 6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-Thr(tBu)-OH solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times).
Fmoc-Deprotection Protocol
This protocol describes the removal of the N-terminal Fmoc group.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
Procedure:
-
Initial Deprotection: Add the 20% piperidine solution to the washed peptide-resin. Agitate for 3-5 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of the 20% piperidine solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene byproduct.
This compound Coupling and Deprotection (Conceptual for SPPS)
While less common, this compound can be used in SPPS, particularly for the synthesis of protected fragments.
Coupling Protocol:
The coupling protocol would be similar to that for Fmoc-Thr(tBu)-OH, using standard coupling reagents.
Deprotection Protocol (On-Resin):
On-resin deprotection of the Z-group is not standard practice in iterative SPPS due to the harsh conditions required. Typically, a peptide segment containing a C-terminal Z-protected amino acid would be cleaved from the resin first, and the Z-group would be removed in solution phase.
Solution-Phase Z-Group Deprotection (Post-Cleavage):
-
Dissolution: Dissolve the Z-protected peptide fragment in a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Isolation: Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.
Mandatory Visualization
Caption: Standard experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for selecting between this compound and Fmoc-Thr(tBu)-OH.
References
Safety Operating Guide
Proper Disposal of Z-Thr(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals
Topic: Z-Thr(Bzl)-OH Proper Disposal Procedures Content Type: Operational and Disposal Plan
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of this compound (N-Benzyloxycarbonyl-O-benzyl-L-threonine), a common amino acid derivative used in peptide synthesis. Adherence to these procedural steps is critical for minimizing environmental impact and maintaining operational safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. While not classified as a hazardous substance by all regulations, some safety data sheets indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Engineering controls, such as using a fume hood or ensuring adequate ventilation, should be in place to minimize the potential for inhalation of dust or aerosols.[2]
Hazard and Safety Data Summary
The following table summarizes the known hazard information for this compound and similar compounds. It is important to note that the absence of data does not imply the substance is non-hazardous.
| Hazard Category | This compound | Similar Compounds (e.g., H-Thr-OBzl, BOC-O-Benzyl-L-threonine) |
| Acute Toxicity (Oral) | No data available | May be harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | No data available | May be harmful if absorbed through the skin.[2] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] | May be harmful if inhaled; may cause respiratory tract irritation. |
| Skin Corrosion/Irritation | Causes skin irritation. | May cause skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | May cause eye irritation. |
| Ecotoxicity | No data available | No data available, but should not be released into the environment. |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion. | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations, as well as institutional policies. Do not dispose of this chemical down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste.
-
The container should be made of a material such as high-density polyethylene (HDPE).
-
Label the container with "Hazardous Waste," the full chemical name "this compound" or "N-Benzyloxycarbonyl-O-benzyl-L-threonine," and the CAS number (69863-36-1).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Storage:
-
Collect all this compound waste, including any contaminated materials like weighing paper, pipette tips, and gloves, in the designated waste container.
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from sources of ignition.
3. Arranging for Disposal:
-
Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS department with accurate information about the waste contents.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear the necessary PPE, including safety goggles, gloves, a lab coat, and, if significant dust is present, a dust respirator.
3. Contain and Clean the Spill:
-
For small spills, use appropriate tools to carefully sweep or scoop the solid material into a designated waste disposal container.
-
For larger spills, use a shovel to place the material into a convenient waste disposal container.
-
Avoid generating dust during cleanup.
-
Thoroughly decontaminate the spill area with an appropriate solvent and then wash with soap and water.
4. Dispose of Cleanup Materials:
-
All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the same manner as the chemical itself.
Visual Guides
This compound Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.
Decision Logic for this compound Spill Response
Caption: A flowchart outlining the decision-making process for responding to a this compound spill.
References
Essential Safety and Logistics for Handling Z-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-Thr(Bzl)-OH, including operational and disposal plans, to foster a secure laboratory environment.
Physical and Chemical Properties
This compound is a threonine derivative.[1] It is a white to off-white solid powder.[2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₅ | [2] |
| Molecular Weight | 343.37 g/mol | [1][2] |
| Melting Point | 77-80 °C | |
| Boiling Point | 539.3 ± 50.0 °C (Predicted) | |
| Density | 1.228 ± 0.06 g/cm³ (Predicted) | |
| Form | Solid |
Hazard Identification and Precautionary Measures
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following personal protective equipment is recommended. For a structurally similar compound, Fmoc-Thr(Bzl)-OH, the recommended PPE includes eyeshields, gloves, and a type N95 (US) respirator.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust that may cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation from direct contact. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Use when ventilation is inadequate to prevent respiratory tract irritation from dust. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before handling, review the Safety Data Sheet (if available) and this guide.
2. Handling the Compound:
-
Don appropriate PPE as outlined in the table above.
-
Carefully weigh and handle the solid to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage temperature is room temperature, sealed in a dry environment. Some suppliers recommend storage at -20°C for long-term stability.
Disposal Plan
Waste disposal must be conducted in accordance with federal, state, and local environmental control regulations. Do not dispose of this compound down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
2. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the waste container securely closed and segregated from incompatible materials.
3. Disposal Request:
-
When the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
